5R(6S)-EET
描述
属性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
4-[(2R,3S)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m0/s1 |
InChI 键 |
VBQNSZQZRAGRIX-SWFISBABSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Biological Synthesis of 5R(6S)-EET: A Technical Guide
An In-depth Examination of the Endogenous Production of a Key Eicosanoid Signaling Molecule for Researchers and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a class of lipid signaling molecules derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway.[1][2][3] These molecules play crucial roles in a variety of physiological processes, including the regulation of vascular tone, inflammation, and angiogenesis.[2][3][4] Among the four regioisomers of EETs—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—the 5,6-EET isomer has garnered significant interest due to its potent biological activities.[1][5] Each of these regioisomers can exist as two enantiomers, and the specific stereochemistry often dictates the biological function. This guide provides a detailed technical overview of the biological synthesis of the 5R(6S)-EET enantiomer, including the enzymatic pathways, quantitative data, experimental protocols for its study, and associated signaling cascades.
Core Synthesis Pathway of this compound
The biosynthesis of this compound originates from arachidonic acid, a 20-carbon polyunsaturated fatty acid that is a key component of cell membranes. The synthesis is a multi-step process initiated by the release of arachidonic acid from the membrane phospholipids.
Release of Arachidonic Acid
Upon cellular stimulation by various agonists such as bradykinin or acetylcholine, or by physical stimuli like shear stress, the enzyme phospholipase A₂ (cPLA₂) is activated.[3] cPLA₂ hydrolyzes the ester bond at the sn-2 position of membrane glycerophospholipids, releasing arachidonic acid into the cytoplasm.[3]
Epoxidation by Cytochrome P450 Epoxygenases
Once in the cytoplasm, arachidonic acid becomes a substrate for a specific subset of cytochrome P450 enzymes known as epoxygenases.[1][2] These enzymes catalyze the insertion of an oxygen atom across one of the four double bonds of arachidonic acid, leading to the formation of the four EET regioisomers.[1][5][6]
While several CYP isoforms can produce EETs, members of the CYP2C and CYP2J families are the primary epoxygenases in humans.[7][8] Notably, human CYP2J2 is a prominent epoxygenase expressed in the heart and other extrahepatic tissues, and it is capable of producing all four EET regioisomers, including 5,6-EET.[5][9][10] While the precise stereoselectivity of human CYP enzymes in the formation of 5,6-EET is an area of ongoing research, the existence of the this compound enantiomer has been confirmed through total synthesis, indicating its biological relevance.[11][12] It is important to note that some studies have shown that human CYP2C8 and CYP2C9 do not catalyze the formation of 5,6-EET.[13]
The overall biosynthetic pathway from arachidonic acid to 5,6-EET is depicted in the following diagram:
References
- 1. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | CYP2J2 oxidises ARA [reactome.org]
- 6. Reactome | Arachidonate is epoxidated to 5,6-EET by CYP(4) [reactome.org]
- 7. Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CYP2J2-produced epoxyeicosatrienoic acids contribute to the ferroptosis resistance of pancreatic ductal adenocarcinoma in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 5R(6S)-EET: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(R),6(S)-Epoxyeicosatrienoic acid (5,6-EET) is a biologically active lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3][4] As a member of the epoxyeicosatrienoic acid family, 5,6-EET plays a crucial role in a variety of physiological processes, including the regulation of vascular tone, inflammation, and angiogenesis.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the actions of 5,6-EET, with a focus on its signaling pathways, quantitative data from key experiments, and detailed experimental methodologies.
Data Presentation: Quantitative Analysis of 5,6-EET Bioactivity
The following table summarizes the key quantitative data related to the biological effects of 5,6-EET and its analogs.
| Biological Effect | Target/System | Species/Cell Type | Agonist | Potency/Efficacy | Citation(s) |
| Vasodilation | Coronary Arterioles | Canine | 5,6-EET | EC50: -12.7 to -10.1 log[M] | [5] |
| Vasodilation | Bovine Coronary Arteries | Bovine | PTPA (5,6-EET stable analog) | EC50: 1 µmol/L | [6] |
| Calcium Influx | Dorsal Root Ganglion (DRG) Neurons | Murine | 5,6-EET | Potent induction at 100 nM | [1] |
| BKCa Channel Activation | Coronary Artery Endothelial Cells | Porcine | 5,6-EET | Increased open probability at < 156 nM | [7][8] |
| PPARα Activation | COS-7 Cells | - | 5,6-EET | 2- to 4-fold increase at 10 µM | [2] |
| Ion Transport Inhibition | Cortical Collecting Duct | Rabbit | 5(S),6(R)-EET | Maximal effect at 1 µM | [9] |
Core Signaling Pathways of 5,6-EET
5,6-EET exerts its effects through a complex network of signaling pathways, primarily involving the activation of ion channels and interactions with other signaling molecules.
Vasodilation via Potassium Channel Activation
A primary mechanism of 5,6-EET-induced vasodilation is the activation of potassium channels in vascular smooth muscle and endothelial cells, leading to hyperpolarization and relaxation.[1][5]
-
Large-Conductance Calcium-Activated Potassium (BKCa) Channels: 5,6-EET directly activates BKCa channels on both smooth muscle and endothelial cells.[7][8] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels, which reduces intracellular calcium and promotes vasorelaxation.[5]
-
ATP-Sensitive Potassium (KATP) Channels: In some vascular beds, 5,6-EET can also activate KATP channels, contributing to its vasodilatory effects.[10]
Modulation of Transient Receptor Potential (TRP) Channels
5,6-EET is a potent modulator of specific TRP channels, which are involved in sensory perception and cellular signaling.
-
TRPA1 Activation: In nociceptive neurons, 5,6-EET directly activates TRPA1 channels.[1] This activation is thought to occur through the covalent modification of intracellular cysteine residues by the electrophilic epoxide group of 5,6-EET.[1] Activation of TRPA1 leads to calcium influx and can contribute to pain hypersensitivity.[1]
-
TRPV4 Activation: 5,6-EET is an endogenous agonist of TRPV4 channels, particularly in the vascular endothelium.[1][11] The binding of 5,6-EET to TRPV4 is proposed to involve specific amino acid residues within the channel's transmembrane domains.[12][13][14] Activation of TRPV4 leads to calcium influx, which can initiate downstream signaling cascades.[15]
Interaction with Prostaglandin and Nitric Oxide Pathways
The vasodilatory effects of 5,6-EET can also be mediated indirectly through the production of other vasoactive molecules.
-
Prostaglandin Synthesis: In some tissues, 5,6-EET can stimulate the synthesis of prostaglandins, such as PGE2, which in turn can act on their own receptors to influence cellular function.[9] This suggests a cross-talk between the cytochrome P450 and cyclooxygenase pathways.
-
Nitric Oxide (NO) Production: The vasodilation induced by 5,6-EET in certain vascular beds, like the rabbit pulmonary circulation, is dependent on the production of nitric oxide from the endothelium.[16]
Nuclear Receptor Activation
5,6-EET can also influence gene expression by activating nuclear receptors.
-
Peroxisome Proliferator-Activated Receptors (PPARs): 5,6-EET has been shown to be a weak activator of PPARα.[2] Activation of PPARs can lead to changes in the transcription of genes involved in inflammation and lipid metabolism.
Experimental Protocols
Vasorelaxation Studies in Isolated Arteries
This protocol is used to assess the direct effect of 5,6-EET on vascular tone.
Methodology:
-
Tissue Preparation: Small arteries (e.g., coronary, renal) are dissected and cut into rings of 1.5-2 mm in length.[17][18] The endothelium can be left intact or mechanically removed for comparison.
-
Mounting: The arterial rings are mounted in a myograph chamber containing physiological salt solution (PSS), maintained at 37°C and aerated with 95% O2 and 5% CO2.[17][18][19][20]
-
Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor such as phenylephrine or U46619 to induce a stable level of tone.[17][21]
-
5,6-EET Application: Cumulative concentrations of 5,6-EET are added to the bath, and the resulting changes in isometric tension are recorded.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension. EC50 values are calculated from the concentration-response curves.
Calcium Imaging for TRP Channel Activation
This protocol allows for the measurement of intracellular calcium changes in response to 5,6-EET, indicating ion channel activation.
Methodology:
-
Cell Culture: Cells endogenously expressing or transfected with the TRP channel of interest (e.g., DRG neurons for TRPA1, HEK293t cells for TRPV4) are cultured on glass coverslips.[1][22]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Calcium 6) for a specified period.[22]
-
Imaging: The coverslips are mounted on a fluorescence microscope stage and perfused with an extracellular solution.[22]
-
5,6-EET Stimulation: A baseline fluorescence is recorded, after which the cells are stimulated with 5,6-EET.
-
Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique provides a direct measure of the effect of 5,6-EET on the activity of specific ion channels.
Methodology:
-
Cell Preparation: Cells expressing the ion channel of interest are prepared for recording.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution.[3][23][24]
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and suction is applied to form a high-resistance "gigaseal".[3][23]
-
Recording Configurations:
-
Cell-attached: Records the activity of channels in the patch of membrane under the pipette without disrupting the cell.[3]
-
Whole-cell: The membrane patch is ruptured, allowing for the recording of currents from the entire cell membrane.[3][25]
-
Inside-out/Outside-out: The membrane patch is excised, allowing for the application of substances to the intracellular or extracellular face of the channel, respectively.[24]
-
-
5,6-EET Application: 5,6-EET is applied to the appropriate side of the membrane (e.g., cytosolic side for direct BKCa activation), and changes in channel open probability, conductance, and current are recorded.[7][8]
Conclusion
The mechanism of action of 5R(6S)-EET is multifaceted, involving direct interactions with ion channels, the modulation of other signaling pathways, and the regulation of gene expression. Its ability to induce vasodilation through the activation of potassium channels is a key aspect of its physiological role in the cardiovascular system. Furthermore, its interactions with TRP channels highlight its importance in sensory signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation of this important lipid mediator and its potential as a therapeutic target.
References
- 1. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,6-EET inhibits ion transport in collecting duct by stimulating endogenous prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural determinants of 5′,6′-epoxyeicosatrienoic acid binding to and activation of TRPV4 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Nitric oxide and prostaglandins mediate vasodilation to 5,6-EET in rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endothelium-dependent vasorelaxation independent of nitric oxide and K+ release in isolated renal arteries of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 19. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Endothelium-dependent Vasorelaxation in the Mouse Thoracic Aorta using Tensometric Small Volume Chamber Myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. TRPA1-dependent and -independent activation by commonly used preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. personal.utdallas.edu [personal.utdallas.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. Deep Learning‐Based Ion Channel Kinetics Analysis for Automated Patch Clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 5R(6S)-EET Signaling Cascade in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. In the vascular endothelium, these molecules act as crucial mediators of a variety of physiological and pathological processes. Among the four regioisomers of EETs, 5,6-EET, and specifically its 5R,6S-enantiomer, has emerged as a key player in regulating endothelial cell function. This technical guide provides a comprehensive overview of the 5R(6S)-EET signaling cascade in endothelial cells, detailing its molecular mechanisms, physiological consequences, and the experimental methodologies used to investigate this pathway.
The this compound Signaling Cascade
The signaling cascade initiated by this compound in endothelial cells is a multifaceted process involving the activation of ion channels, subsequent increases in intracellular calcium, and the engagement of downstream kinase pathways. This cascade ultimately leads to changes in gene expression and cellular behaviors such as proliferation, migration, and angiogenesis.
A primary and well-characterized initiating event in 5,6-EET signaling is the activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel.[1][2] This activation leads to an influx of extracellular calcium ([Ca2+]i), which acts as a critical second messenger to propagate the signal.[1][3] The elevation in intracellular calcium triggers a cascade of downstream events, including the activation of key protein kinase pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-regulated kinase (ERK).[4][5] These pathways are central to the regulation of cell growth, survival, and motility.
The activation of these signaling cascades culminates in various physiological responses within the endothelium. Notably, 5,6-EET has been shown to be a potent stimulator of endothelial cell proliferation and migration, both of which are fundamental processes in angiogenesis, the formation of new blood vessels.[6][7] Furthermore, in some contexts, the metabolism of 5,6-EET by cyclooxygenase (COX) enzymes can lead to the production of metabolites that may have distinct biological activities, including vasoconstriction through the activation of thromboxane receptors.[4]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative data available for the key biological effects of 5,6-EET on endothelial cells.
| Parameter | Value | Cell Type | Reference |
| EC50 for [Ca2+]i Increase (via TRPV4) | 130 ± 86 nM | TRPV4-transfected cells | [8] |
| Increase in Cell Proliferation | 2- to 2.5-fold | Not specified | [9] |
| Experimental Condition | Concentration of 5,6-EET | Observed Effect | Cell Type | Reference |
| Increased Cell Adhesiveness | 0.25 nM - 25 nM | Dose-dependent increase in adhesiveness to THP-1 cells | Human Coronary Artery Endothelial Cells (HCAECs) | [10] |
| Cell Proliferation and Migration | ~1 µM | Stimulation of proliferation and migration | Not specified | [7] |
| Induction of [Ca2+]i Increase | Dose-dependent | Similar to 5,6-EET | Human Endothelial Cells | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the this compound signaling cascade are provided below.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in endothelial cells following stimulation with 5,6-EET.
Materials:
-
Endothelial cells
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
5,6-EET stock solution
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Culture: Culture endothelial cells to 70-90% confluency on glass coverslips or in black-walled, clear-bottom microplates suitable for fluorescence measurements.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid (1-2.5 mM) can be included to inhibit dye extrusion.
-
Remove the culture medium and wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After loading, wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.
-
-
Imaging and Data Acquisition:
-
Mount the coverslip onto the microscope stage or place the microplate in the reader.
-
Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add the desired concentration of 5,6-EET to the cells.
-
Continuously record the fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration. The ratio can be calibrated to absolute calcium concentrations using established methods.
-
Experimental Workflow: Intracellular Calcium Measurement
Protein Phosphorylation Analysis (Western Blot)
This protocol outlines the steps for detecting changes in the phosphorylation status of key signaling proteins like Akt and ERK in endothelial cells treated with 5,6-EET.
Materials:
-
Endothelial cells
-
Culture medium
-
5,6-EET stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (phospho-specific and total protein for Akt and ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture endothelial cells to near confluency.
-
Treat cells with the desired concentrations of 5,6-EET for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt or anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt or total ERK) to normalize for loading differences.
-
Quantify the band intensities to determine the fold change in phosphorylation.
-
Experimental Workflow: Western Blot for Protein Phosphorylation
Conclusion
The this compound signaling cascade in endothelial cells represents a critical pathway in the regulation of vascular homeostasis and angiogenesis. Its activation through the TRPV4 channel and subsequent engagement of the PI3K/Akt and ERK pathways underscore its importance as a therapeutic target for a range of cardiovascular diseases and conditions where angiogenesis plays a pivotal role. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this complex and significant signaling pathway. Further research, particularly focusing on the in vivo relevance of these findings and the development of specific pharmacological modulators, will be crucial for translating our understanding of 5,6-EET signaling into novel therapeutic strategies.
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Relationship - 5,6-EET - activates - TRPV4 [biokb.lcsb.uni.lu]
- 3. Arachidonic Acid Evokes an Increase in Intracellular Ca2+ Concentration and Nitric Oxide Production in Endothelial Cells from Human Brain Microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of 5R,6S-Epoxyeicosatrienoic Acid in the Cardiovascular System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. These molecules, including the four regioisomers 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, are increasingly recognized for their critical roles in cardiovascular homeostasis. They exhibit a range of protective effects, including vasodilation, anti-inflammation, and cardioprotection, making them attractive targets for therapeutic intervention in cardiovascular diseases. Each regioisomer exists as a pair of enantiomers (R,S and S,R), and emerging evidence suggests that their biological activities can be highly stereospecific. This guide focuses on the physiological role of the 5R,6S-enantiomer of 5,6-EET within the cardiovascular system, providing a comprehensive overview of its known effects, the experimental protocols used for its study, and its signaling pathways. While specific quantitative data for the 5R,6S-EET enantiomer is limited in publicly available literature, this document compiles the existing knowledge on 5,6-EET as a regioisomer and outlines the methodologies to investigate the specific actions of its 5R,6S-enantiomer.
Data Presentation: Quantitative Effects of 5,6-EET on the Cardiovascular System
Quantitative data detailing the specific effects of the 5R,6S-EET enantiomer are not extensively available. The following table summarizes the known quantitative effects of the 5,6-EET regioisomer, providing a basis for understanding its general cardiovascular impact. It is important to note that these values may not be fully representative of the 5R,6S-enantiomer's specific potency.
| Parameter | Species/Model | Effect of 5,6-EET | Concentration/Dose | Citation |
| Vasodilation | Canine coronary arterioles | Potent, concentration-dependent vasodilation | EC50: ~10⁻¹² M | [1] |
| Isolated, perfused rabbit lung | 42% dilation of the vascular bed | 50 nM | [2] | |
| Rat-tail artery | Dilation | 6.25 to 25.0 nmol | [3] | |
| Pulmonary Vascular Resistance | Isolated canine lungs | Decrease in U-46619- or 5-HT-mediated increases in PVR | Not specified | [4] |
| Endothelial Cell Proliferation | Pulmonary murine endothelial cells | Greatest proliferative effect among all EET regioisomers | Not specified | [5] |
| Inhibition of VCAM-1 Expression | Endothelial cells | Less active than 11,12-EET | IC50 > 20 nM | [5] |
| Intracellular Calcium ([Ca²⁺]i) Influx | Human platelets | Induces divalent cation entry | 0.01 to 3 µM | [6] |
| Vascular smooth muscle cells | Increases [Ca²⁺]i | Not specified | [7] |
Experimental Protocols
To rigorously investigate the physiological role of 5R,6S-EET, specific and well-controlled experimental protocols are essential. The following sections detail key methodologies.
Chiral Separation and Analysis of 5,6-EET Enantiomers
The study of a specific enantiomer necessitates its separation from its corresponding stereoisomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method.
Objective: To isolate and quantify 5R,6S-EET from a racemic mixture or biological sample.
Materials:
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Mobile phase (e.g., hexane/isopropanol/acetic acid mixture)
-
5,6-EET standard (racemic mixture)
-
Internal standard (e.g., a deuterated EET)
-
Sample extraction reagents (e.g., solid-phase extraction cartridges)
Protocol:
-
Sample Preparation: Extract lipids from the biological sample (plasma, tissue homogenate) using a suitable method like solid-phase extraction.
-
Derivatization (Optional): For enhanced detection, derivatize the EETs to a fluorescent or UV-active compound.
-
Chromatographic Separation:
-
Equilibrate the chiral column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run the HPLC with an isocratic or gradient elution program to separate the 5R,6S- and 5S,6R-EET enantiomers.
-
-
Detection and Quantification:
-
Detect the eluting enantiomers using a UV or MS detector.
-
Quantify the amount of 5R,6S-EET by comparing its peak area to that of the internal standard and a standard curve.[8]
-
Isolated Vessel Vasodilation Assay
This ex vivo technique allows for the direct assessment of the vasoactive properties of 5R,6S-EET on isolated arteries.
Objective: To determine the concentration-response relationship of 5R,6S-EET-induced vasodilation.
Materials:
-
Isolated artery segments (e.g., coronary, mesenteric, or renal arteries)
-
Myograph system with a force transducer
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂/5% CO₂
-
Vasoconstrictor agent (e.g., phenylephrine, U46619)
-
5R,6S-EET stock solution
Protocol:
-
Vessel Preparation: Dissect the desired artery from a euthanized animal and cut it into small rings (2-3 mm).
-
Mounting: Mount the arterial rings in the myograph chambers filled with physiological salt solution maintained at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
Pre-constriction: Induce a submaximal contraction in the arterial rings using a vasoconstrictor agent.
-
Concentration-Response Curve:
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of 5R,6S-EET to the bath.
-
Record the changes in isometric tension after each addition.
-
-
Data Analysis: Express the relaxation responses as a percentage of the pre-constriction tension and plot against the logarithm of the 5R,6S-EET concentration to determine the EC50 value.[9]
Langendorff Isolated Heart Perfusion
This ex vivo model allows for the study of the direct effects of 5R,6S-EET on cardiac function, including contractility and heart rate, independent of systemic influences.
Objective: To assess the impact of 5R,6S-EET on cardiac hemodynamics.
Materials:
-
Langendorff perfusion system
-
Isolated heart from a small mammal (e.g., rat, mouse)
-
Perfusion buffer (e.g., Krebs-Henseleit solution), oxygenated and warmed to 37°C
-
Intraventricular balloon catheter connected to a pressure transducer
-
5R,6S-EET stock solution
Protocol:
-
Heart Isolation: Rapidly excise the heart from an anesthetized and heparinized animal and arrest it in ice-cold perfusion buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus for retrograde perfusion.
-
Stabilization: Perfuse the heart with oxygenated buffer at a constant pressure or flow until a stable intrinsic heart rate and contractile function are achieved.
-
Intraventricular Balloon Insertion: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Drug Administration: Infuse 5R,6S-EET into the perfusion buffer at various concentrations.
-
Data Acquisition: Continuously record left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow.
-
Data Analysis: Analyze the changes in cardiac parameters in response to 5R,6S-EET administration.[10][11][12][13]
Cardiomyocyte Electrophysiology using Patch-Clamp
This technique allows for the investigation of the effects of 5R,6S-EET on the electrical activity of individual heart muscle cells.
Objective: To determine if 5R,6S-EET modulates ion channel activity in cardiomyocytes.
Materials:
-
Isolated primary cardiomyocytes or a suitable cardiomyocyte cell line
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
5R,6S-EET stock solution
Protocol:
-
Cell Preparation: Isolate cardiomyocytes from cardiac tissue or culture a suitable cell line.
-
Pipette Fabrication: Pull and fire-polish glass micropipettes to the desired resistance.
-
Patch Formation: Under microscopic guidance, form a high-resistance seal (giga-seal) between the micropipette and the membrane of a single cardiomyocyte.
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.
-
Recording: In voltage-clamp or current-clamp mode, record baseline ion channel currents or action potentials.
-
Drug Application: Perfuse the cell with a solution containing 5R,6S-EET.
-
Data Analysis: Analyze the changes in ion channel currents (e.g., potassium or calcium channels) or action potential characteristics (e.g., duration, amplitude) in the presence of 5R,6S-EET.[14][15][16][17]
Signaling Pathways of 5,6-EET in the Cardiovascular System
The signaling mechanisms of 5,6-EET are complex and can vary depending on the vascular bed and cell type. The following pathways have been implicated in its cardiovascular effects. It is highly probable that the 5R,6S-enantiomer utilizes these pathways, although its specific affinity and efficacy for the molecular targets remain to be fully elucidated.
Endothelial Cell-Mediated Vasodilation
5,6-EET is a potent vasodilator, and its effects are often dependent on an intact endothelium.[3] A key mechanism involves the activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels on endothelial cells.[18]
Signaling Cascade:
-
TRPV4 Activation: 5,6-EET binds to and activates TRPV4 channels on the endothelial cell membrane.
-
Calcium Influx: Activation of TRPV4 leads to an influx of extracellular calcium ([Ca²⁺]i) into the endothelial cell.
-
Potassium Channel Activation: The rise in intracellular calcium activates small and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa).
-
Hyperpolarization: The opening of these potassium channels leads to an efflux of potassium ions, causing hyperpolarization of the endothelial cell membrane.
-
Signal Transmission to Smooth Muscle Cells: This hyperpolarization is transmitted to the underlying vascular smooth muscle cells via myoendothelial gap junctions.
-
Vasodilation: The hyperpolarization of the smooth muscle cells closes voltage-gated calcium channels, reducing intracellular calcium levels and leading to vasodilation.
Interaction with the Cyclooxygenase (COX) Pathway
In some vascular beds, the vasoactive effects of 5,6-EET are dependent on its metabolism by cyclooxygenase (COX) enzymes.[3][4]
Signaling Cascade:
-
COX Metabolism: 5,6-EET is metabolized by COX enzymes within the endothelium.
-
Formation of Vasoactive Prostanoids: This metabolic conversion leads to the formation of vasoactive prostanoids.
-
Smooth Muscle Cell Response: These prostanoids then act on the vascular smooth muscle cells to induce either vasodilation or vasoconstriction, depending on the specific prostanoid produced and the receptors present.
Direct Effects on Vascular Smooth Muscle Cells
While many of the effects of 5,6-EET are endothelium-dependent, there is also evidence for its direct action on vascular smooth muscle cells.[1]
Signaling Cascade:
-
Potassium Channel Activation: 5,6-EET can directly activate large-conductance calcium-activated potassium channels (BKCa) on vascular smooth muscle cells.
-
Hyperpolarization and Vasodilation: Similar to the endothelium-mediated mechanism, the activation of BKCa channels leads to hyperpolarization and subsequent vasodilation.
Anti-inflammatory Signaling
EETs, including 5,6-EET, have well-documented anti-inflammatory properties in the vasculature. A key mechanism is the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).
Signaling Cascade:
-
Inhibition of IκB Kinase (IKK): EETs can inhibit the activity of IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway.
-
Stabilization of IκBα: Inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
-
NF-κB Sequestration: IκBα remains bound to NF-κB in the cytoplasm, preventing its translocation to the nucleus.
-
Reduced Pro-inflammatory Gene Expression: The sequestration of NF-κB in the cytoplasm leads to a decrease in the transcription of pro-inflammatory genes, such as those encoding for adhesion molecules (e.g., VCAM-1) and cytokines.[19][20][21][22][23]
Mandatory Visualizations
Caption: Signaling pathway of 5R,6S-EET-induced vasodilation via endothelial TRPV4 activation.
Caption: General experimental workflow for assessing the cardiovascular effects of 5R,6S-EET.
Caption: Anti-inflammatory signaling of 5R,6S-EET via inhibition of the NF-κB pathway.
Conclusion and Future Directions
The 5,6-EET regioisomer of epoxyeicosatrienoic acid is a potent signaling molecule in the cardiovascular system with significant vasodilatory, anti-inflammatory, and cardioprotective properties. While the specific contributions of the 5R,6S-enantiomer are not yet fully elucidated, the stereospecificity of other EETs suggests that 5R,6S-EET likely possesses a unique pharmacological profile. The experimental protocols and signaling pathways outlined in this guide provide a framework for future research to dissect the precise physiological role of this enantiomer. Further investigation into the enantioselective effects of 5,6-EET will be crucial for the development of novel therapeutics that can harness the beneficial actions of this pathway for the treatment of cardiovascular diseases. The development of stable analogs of 5R,6S-EET could represent a promising strategy for enhancing its therapeutic potential.
References
- 1. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide and prostaglandins mediate vasodilation to 5,6-EET in rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-Epoxyeicosatrienoic acid reduces increases in pulmonary vascular resistance in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A role for 5,6-epoxyeicosatrienoic acid in calcium entry by de novo conformational coupling in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasodilation of Isolated Vessels and the Isolation of the Extracellular Matrix of Tight-skin Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 13. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stem cell-derived cardiomyocytes demonstrate arrhythmic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Human iPSC-Derived Cardiomyocytes for Investigation of Disease Mechanisms and Therapeutic Strategies in Inherited Arrhythmia Syndromes: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB inhibitor targeted to activated endothelium demonstrates a critical role of endothelial NF-κB in immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB inhibitor targeted to activated endothelium demonstrates a critical role of endothelial NF-κB in immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB regulation of endothelial cell function during LPS-induced toxemia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
5R(6S)-Epoxyeicosatrienoic Acid (5,6-EET): A Comprehensive Technical Guide on its Anti-Inflammatory Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs) are lipid mediators synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among these, 5R(6S)-EET has emerged as a potent signaling molecule with significant anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, metabolism, and mechanisms of action of this compound in inflammation. We detail its role in modulating key inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). This document summarizes quantitative data on its effects on inflammatory markers, provides detailed experimental protocols for its study, and presents visual representations of its signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The resolution of inflammation is an active process governed by a variety of signaling molecules, including lipid mediators. Epoxyeicosatrienoic acids (EETs) are a class of arachidonic acid metabolites that have demonstrated a wide array of biological activities, including vasodilation, anti-thrombotic effects, and potent anti-inflammatory actions.[1][2] There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[3][4] This guide focuses specifically on the 5R(6S) enantiomer of 5,6-EET and its crucial role in mitigating inflammatory responses. Understanding the molecular mechanisms of 5,6-EET is paramount for the development of novel therapeutic strategies targeting inflammatory diseases.
Synthesis and Metabolism of 5,6-EET
5,6-EET is synthesized from arachidonic acid by the action of cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[3] Once synthesized, 5,6-EET can be released from the cell to act in an autocrine or paracrine manner.[3]
The biological activity of 5,6-EET is tightly regulated by its metabolism. The primary route of inactivation is through hydrolysis by soluble epoxide hydrolase (sEH) to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), which is generally considered less active.[2] Notably, 5,6-EET is a relatively poor substrate for sEH compared to other EET regioisomers.[2] An alternative metabolic pathway for 5,6-EET involves its conversion by cyclooxygenase (COX) enzymes, which can lead to the formation of prostaglandin-like molecules with their own distinct biological activities.[5]
Figure 1: Synthesis and metabolism of this compound.
Role of 5,6-EET in Inflammation
5,6-EET exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways that regulate the expression of pro-inflammatory genes.
Inhibition of the NF-κB Pathway
A central mechanism of 5,6-EET's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. 5,6-EET has been shown to interfere with this cascade by inhibiting the activation of the IKK complex, thereby preventing IκB degradation and subsequent NF-κB nuclear translocation.[8]
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Activation of PPARγ
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and the regulation of inflammation.[9] Activation of PPARγ generally leads to anti-inflammatory responses. 5,6-EET has been identified as an endogenous ligand for PPARγ.[2] Upon binding, 5,6-EET activates PPARγ, which can then transrepress the activity of pro-inflammatory transcription factors like NF-κB. This provides another layer of anti-inflammatory control exerted by 5,6-EET.[10][11]
Figure 3: Activation of PPARγ by this compound.
Quantitative Effects on Inflammatory Markers
The anti-inflammatory effects of 5,6-EET have been quantified in various in vitro and in vivo models. While specific IC50 and EC50 values for the 5R(6S) enantiomer are not always available in the literature, the following tables summarize the observed effects of 5,6-EET on key inflammatory markers.
Table 1: In Vitro Effects of 5,6-EET on Inflammatory Markers
| Inflammatory Marker | Cell Type | Stimulus | Effect of 5,6-EET | Quantitative Data | Reference |
| VCAM-1 Expression | Human Endothelial Cells | TNF-α, IL-1α, LPS | Inhibition | Dose-dependent inhibition, less potent than 11,12-EET | [2] |
| NF-κB Activation | RAW264.7 Macrophages | LPS | Inhibition | IC50 values reported for other NF-κB inhibitors in similar assays | [12][13] |
| TNF-α Secretion | THP-1 Monocytic Cells | Basal | Inhibition | Less potent than 8,9-EET and 11,12-EET | [2] |
| IL-6 Production | RAW264.7 Macrophages | LPS | Inhibition | Dose-dependent reduction | [14][15] |
| Macrophage Inflammatory Protein-2 (MIP-2) | RAW264.7 Macrophages | Hypoxia | Induction | - | [16] |
Table 2: In Vivo Effects of 5,6-EET on Inflammatory Markers
| Animal Model | Inflammatory Stimulus | Effect of 5,6-EET Administration | Measured Outcome | Reference |
| Mouse | Lipopolysaccharide (LPS) | Attenuation of systemic inflammation | Reduced plasma levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) | [1][17][18] |
| Rat | Ischemia-Reperfusion | Cardioprotective | Reduced infarct size and inflammatory cell infiltration | [2] |
Experimental Protocols
In Vitro Inflammation Model: LPS-Stimulated Macrophages
This protocol describes the induction of an inflammatory response in RAW264.7 murine macrophages using LPS and subsequent treatment with 5,6-EET.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well plate for ELISA, 24-well plate for other assays) at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[19]
-
Treatment:
-
Pre-treat cells with varying concentrations of 5,6-EET (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours depending on the endpoint).[20]
-
-
Sample Collection:
-
Collect the cell culture supernatant for measurement of secreted cytokines (e.g., TNF-α, IL-6) or nitric oxide.
-
Lyse the cells to extract protein or RNA for analysis of intracellular markers.
-
-
Analysis:
-
Cytokine Measurement: Quantify cytokine levels in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[21][22][23][24][25]
-
Nitric Oxide Measurement: Measure nitric oxide production using the Griess assay.[19]
-
Gene Expression Analysis: Analyze the expression of inflammatory genes by RT-qPCR.
-
Protein Analysis: Analyze protein expression and phosphorylation status by Western blotting.
-
In Vivo Inflammation Model: LPS-Induced Systemic Inflammation in Mice
This protocol describes the induction of systemic inflammation in mice using LPS and the evaluation of the therapeutic effects of 5,6-EET.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile PBS
-
Anesthesia
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Treatment:
-
Administer 5,6-EET or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose.
-
After a specified pre-treatment time (e.g., 1-2 hours), induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1-5 mg/kg body weight).[17][26][27]
-
-
Monitoring: Monitor the mice for signs of sickness behavior (e.g., lethargy, piloerection).
-
Sample Collection:
-
At a specific time point after LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum or plasma analysis of cytokines.
-
Harvest organs (e.g., lungs, liver, spleen) for histological analysis or homogenization to measure tissue-specific inflammatory markers.
-
-
Analysis:
-
Serum Cytokine Analysis: Measure cytokine levels in serum or plasma using ELISA.
-
Histology: Perform histological staining (e.g., H&E) on organ sections to assess tissue damage and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in tissue homogenates.
-
Conclusion
This compound is a potent endogenous lipid mediator with significant anti-inflammatory properties. Its ability to inhibit the pro-inflammatory NF-κB pathway and activate the anti-inflammatory PPARγ nuclear receptor makes it a compelling target for the development of novel therapeutics for a wide range of inflammatory disorders. Further research focusing on the specific molecular interactions and the development of stable 5,6-EET analogs or sEH inhibitors to enhance its endogenous levels holds great promise for future clinical applications. This guide provides a foundational understanding of the core biology of 5,6-EET in inflammation, equipping researchers and drug development professionals with the necessary knowledge to explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisome proliferator-activated receptor γ (PPARγ): A master gatekeeper in CNS injury and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11,12-EET Regulates PPAR-γ Expression to Modulate TGF-β-Mediated Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of PPAR gamma and alpha by punicic acid ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Targeting IL-6 receptor mediated metabolic pathways to control Th17 cell differentiation and inflammatory responses [frontiersin.org]
- 16. Macrophage inflammatory protein-2 as mediator of inflammation in acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
- 22. fn-test.com [fn-test.com]
- 23. cloud-clone.com [cloud-clone.com]
- 24. cloud-clone.com [cloud-clone.com]
- 25. file.elabscience.com [file.elabscience.com]
- 26. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
The 5R(6S)-EET Receptor Landscape: A Technical Guide to Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids derived from the cytochrome P450-mediated metabolism of arachidonic acid. Among these, the 5,6-EET regioisomer, and specifically its 5R,6S-enantiomer, has garnered significant interest for its diverse physiological roles, including vasodilation, anti-inflammatory effects, and modulation of ion channel activity. The identification and characterization of the receptors through which 5R(6S)-EET exerts its effects are crucial for understanding its mechanism of action and for the development of novel therapeutics targeting this pathway. This technical guide provides an in-depth overview of the current knowledge on this compound receptor identification, characterization, and the experimental methodologies employed in this field.
Identified Receptors and Binding Affinities
While a single, high-affinity G-protein coupled receptor (GPCR) for EETs has remained elusive, research has identified several ion channels and at least one GPCR that interact with 5,6-EET. The primary targets identified to date are the Transient Receptor Potential Vanilloid 4 (TRPV4) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, with evidence also pointing towards a low-affinity interaction with GPR40.
| Ligand | Receptor/Channel | Cell Type/System | Binding Affinity (K_d) | Potency (EC_50) | Reference |
| 5',6'-EET | TRPV4-WT-GFP | HEK293 cells | 12.8 ± 4 µM | - | [1] |
| 14,15-EET | GPR40 | HEK293 cells overexpressing human GPR40 | - | 0.58 ± 0.08 µM | [2][3] |
| 11,12-EET | GPR40 | HEK293 cells overexpressing human GPR40 | - | 0.91 ± 0.08 µM | [2][3] |
| 5,6-EET | TRPA1 | Cultured DRG neurons | - | Potent activation at 100 nM | [4][5] |
Note: Data for the specific 5R,6S-EET stereoisomer is limited; much of the available literature refers to the 5,6-EET racemate.
Signaling Pathways
The interaction of 5,6-EET with its identified receptors triggers distinct downstream signaling cascades, primarily converging on the regulation of intracellular calcium levels.
TRPV4 Signaling Pathway
Activation of the TRPV4 channel by 5,6-EET leads to a direct influx of calcium ions into the cell. This increase in intracellular calcium can then initiate a variety of downstream signaling events, including the activation of calcium-dependent kinases and phosphatases, leading to cellular responses such as vasodilation.
TRPA1 Signaling Pathway
Similar to TRPV4, 5,6-EET activates the TRPA1 channel, which is also a non-selective cation channel, leading to an influx of calcium. This activation is thought to occur through covalent modification of specific cysteine residues within the channel's N-terminal domain by the electrophilic epoxide group of 5,6-EET.
GPR40 Signaling Pathway
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that is activated by various fatty acids, including EETs, albeit with lower affinity. Upon agonist binding, GPR40 primarily couples to Gαq, activating Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, further increasing cytosolic calcium levels. Some synthetic agonists have been shown to also induce Gαs coupling, leading to the activation of adenylyl cyclase and production of cyclic AMP (cAMP).
Experimental Protocols
The characterization of this compound receptors relies on a combination of molecular, cellular, and physiological assays. Below are detailed methodologies for key experiments.
Intracellular Calcium Measurement using Fura-2 AM
This protocol is used to measure changes in intracellular calcium concentration in response to this compound application.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells transfected with TRPV4, TRPA1, or GPR40)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
HEPES buffer
-
This compound stock solution
-
Ionomycin
-
EGTA
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Seed cells onto glass coverslips or in a 96-well plate and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127.
-
Wash cells once with HBSS.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with HBSS to remove extracellular dye.
-
Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the reader.
-
Perfuse with HBSS and establish a baseline fluorescence ratio by alternately exciting at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Apply this compound at various concentrations and record the change in the 340/380 nm fluorescence ratio over time.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, determine the maximum fluorescence ratio (R_max) by adding a calcium ionophore like ionomycin in the presence of high extracellular calcium.
-
Determine the minimum fluorescence ratio (R_min) by chelating intracellular calcium with EGTA in a calcium-free buffer.
-
Calculate intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]_i = K_d * [(R - R_min) / (R_max - R)] * (F_380,min / F_380,max).[6]
-
References
- 1. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-EET is released upon neuronal activity and induces mechanical pain hypersensitivity via TRPA1 on central afferent terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
The Enantioselective Landscape of 5,6-Epoxyeicosatrienoic Acid: A Technical Guide to its Biological Significance
For Immediate Release
This technical guide delves into the intricate biological roles of the stereoisomers of 5,6-epoxyeicosatrienoic acid (5,6-EET), a critical signaling lipid derived from arachidonic acid. While research has extensively characterized the effects of the racemic mixture of 5,6-EET, this document synthesizes the current, albeit limited, understanding of the distinct activities of its (5R,6S) and (5S,6R) enantiomers, highlighting areas of burgeoning research and unmet needs for the scientific and drug development communities.
Epoxyeicosatrienoic acids (EETs) are a class of signaling molecules produced by cytochrome P450 (CYP) epoxygenases.[1] They are implicated in a wide array of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, angiogenesis, and pain.[2][3] Among the four regioisomers of EETs (5,6-, 8,9-, 11,12-, and 14,15-EET), 5,6-EET exhibits unique properties, including its chemical instability and distinct metabolic pathways.[4][5] While the biological activities of racemic 5,6-EET are increasingly understood, the specific contributions of its constituent enantiomers remain a critical knowledge gap. This guide aims to collate the available data, detail relevant experimental methodologies, and visualize the known signaling pathways to spur further investigation into the stereospecific functions of 5,6-EET.
Comparative Biological Activities of 5,6-EET
Quantitative data directly comparing the biological activities of the individual (5R,6S)-EET and (5S,6R)-EET enantiomers are sparse in the current literature. Most studies have been conducted using racemic mixtures. The following tables summarize the available quantitative data for racemic 5,6-EET and highlight the known stereoselective effects of other EET regioisomers, suggesting a strong rationale for investigating the enantioselectivity of 5,6-EET's actions.
Table 1: Vasodilatory Effects of 5,6-EET and Stereoselectivity of Other EETs
| Compound | Vascular Bed | Species | EC50 / Potency | Citation |
| Racemic 5,6-EET | Bovine Coronary Arteries | Bovine | ~1 µmol/L | [4] |
| Racemic 5,6-EET | Rat Renal Arteries | Rat | Most potent of the four EET regioisomers | [6] |
| Racemic 5,6-EET | Rat Tail Artery | Rat | Active vasodilator | [1] |
| 11(R),12(S)-EET | Rat Renal Artery | Rat | Active vasodilator | [7] |
| 11(S),12(R)-EET | Rat Renal Artery | Rat | Inactive | [7] |
| 14(S),15(R)-EET | Bovine Coronary Arteries | Bovine | More potent than 14(R),15(S)-EET | [3] |
Table 2: Anti-Inflammatory and Pro-Angiogenic Effects of 5,6-EET
| Biological Effect | System/Assay | Compound | Potency/Effect | Citation |
| Inhibition of VCAM-1 expression | TNF-α stimulated human endothelial cells | Racemic 5,6-EET | Less active than 11,12-EET and 8,9-EET | [1][2] |
| Endothelial Cell Proliferation | Pulmonary murine endothelial cells | Racemic 5,6-EET | Elicited the greatest effect among all EET regioisomers | [1] |
| Cell Migration and Capillary Tube Formation | Pulmonary murine endothelial cells | Racemic 5,6-EET | Active | [1] |
Table 3: Interaction of 5,6-EET with Ion Channels
| Ion Channel | Cell Type/System | Compound | Effect | Citation |
| TRPA1 | Dorsal Root Ganglion (DRG) Neurons | Racemic 5,6-EET | Potent activation (calcium influx at 100 nM) | [8] |
| TRPV4 | Human Endothelial Cells | Racemic 5,6-EET | Activation | [9] |
| Large-conductance Ca2+-activated K+ (BKCa) channels | Bovine Coronary Artery Smooth Muscle Cells | Racemic 5,6-EET | Activation leading to vasorelaxation | [4] |
| ATP-sensitive K+ (KATP) channels | Bovine Coronary Arteries | Racemic 5,6-EET (via COX metabolite) | Activation leading to vasorelaxation | [4] |
Signaling Pathways of 5,6-EET
The biological effects of 5,6-EET are mediated through complex signaling cascades. A key pathway involves its interaction with transient receptor potential (TRP) channels, particularly TRPA1 in the context of pain and nociception.[8] In the vasculature, 5,6-EET induces vasodilation through the activation of potassium channels in vascular smooth muscle cells, a process that can be both direct and indirect via its cyclooxygenase (COX) metabolites.[4]
Signaling pathways of racemic 5,6-EET in vasodilation and nociception.
Experimental Protocols
A significant hurdle in studying the stereoisomers of 5,6-EET is their chemical instability and the technical challenges of their separation. The following outlines key experimental methodologies.
Chiral Separation of 5,6-EET Enantiomers by HPLC
A common method for the separation of EET enantiomers involves derivatization followed by high-performance liquid chromatography (HPLC) on a chiral stationary phase.
General workflow for the chiral separation of 5,6-EET enantiomers.
Methodological Details:
-
Esterification: To improve chromatographic resolution and detection sensitivity, the carboxylic acid moiety of 5,6-EET is often esterified. A common derivatizing agent is pentafluorobenzyl (PFB) bromide.
-
Chiral HPLC: The derivatized EETs are then separated on a chiral stationary phase, such as a Chiralcel OD-H or similar column. The mobile phase typically consists of a non-polar solvent like hexane with a small percentage of a polar modifier like isopropanol.
-
Detection: Detection can be achieved using UV absorbance or, for higher sensitivity and specificity, mass spectrometry.
Vasorelaxation Assay
To assess the vasodilatory effects of 5,6-EET stereoisomers, isolated arterial rings are used in an organ bath setup.
Protocol Outline:
-
Tissue Preparation: Arterial segments (e.g., bovine coronary arteries) are dissected and cut into rings. The endothelium can be mechanically removed for some experiments to determine endothelium-dependent effects.
-
Organ Bath Setup: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Pre-constriction: The rings are pre-constricted with an agonist such as U46619 (a thromboxane A2 mimetic) or phenylephrine to induce a stable tone.
-
Cumulative Concentration-Response Curve: The 5,6-EET enantiomers are added to the bath in a cumulative manner, and the relaxation response is measured as a percentage of the pre-constriction.
-
Data Analysis: EC50 values are calculated from the concentration-response curves to determine the potency of each enantiomer.
Future Directions and Conclusion
The available evidence strongly suggests that the biological activities of 5,6-EET are likely stereoselective. The differential effects of enantiomers of other EET regioisomers on vasodilation and enzyme inhibition provide a compelling rationale for dedicated studies on the (5R,6S) and (5S,6R) enantiomers of 5,6-EET.[3][7] Future research should focus on:
-
Synthesizing and purifying individual 5,6-EET enantiomers to enable their biological testing.
-
Performing head-to-head comparisons of the enantiomers in assays for vasodilation, inflammation, angiogenesis, and ion channel activation to obtain quantitative data (e.g., EC50, IC50).
-
Investigating the stereoselectivity of 5,6-EET metabolism by cyclooxygenase and other enzymes.
-
Elucidating the specific signaling pathways activated by each enantiomer to understand the molecular basis of their potentially distinct effects.
A comprehensive understanding of the stereospecific biological significance of 5,6-EET is crucial for the development of novel therapeutics targeting the EET pathway for cardiovascular diseases, inflammatory disorders, and pain management. This guide serves as a foundational resource to stimulate and guide these much-needed investigations.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. 5,6-epoxyeicosatrienoic acid mediates the enhanced renal vasodilation to arachidonic acid in the SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereospecific Synthesis of 5R(6S)-Epoxyeicosatrienoic Acid (5R(6S)-EET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5R(6S)-Epoxyeicosatrienoic acid (5R(6S)-EET) is a biologically active lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. As a member of the epoxyeicosatrienoic acid (EET) family, this specific stereoisomer has garnered significant interest for its role in various physiological and pathophysiological processes, including nociception, inflammation, and cardiovascular regulation. The stereochemistry of the epoxide at the 5,6-position is critical for its biological activity, necessitating precise stereospecific synthesis for accurate pharmacological and biological studies.
These application notes provide a comprehensive overview of the stereospecific synthesis of this compound, detailed experimental protocols, and an examination of its primary signaling pathway.
Data Presentation
Table 1: Summary of a Reconstructed Stereospecific Synthesis of this compound
| Step | Reaction | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Chiral Resolution of Precursor | (R)-(-)-Mandelic acid | ~40-50% | >98% |
| 2 | Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | ~70-80% | >98% |
| 3 | Purification | Chiral High-Performance Liquid Chromatography (HPLC) | >95% (recovery) | >99% |
Note: The following protocols are reconstructed based on established principles of stereoselective synthesis and general methods reported for analogous compounds, as the full experimental details from the seminal 1985 publication by Falck et al. in the Journal of the American Chemical Society were not accessible. Researchers should optimize these conditions for their specific laboratory settings.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of this compound
This protocol outlines a plausible synthetic route starting from a chiral precursor to achieve the desired 5R(6S) stereochemistry.
Materials:
-
Arachidonic Acid
-
(R)-(-)-Mandelic acid
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
Step 1: Preparation and Chiral Resolution of a Suitable Precursor
A common strategy for stereospecific synthesis is to start with a chiral building block. In this reconstructed protocol, we will assume the preparation of a chiral bromohydrin precursor from arachidonic acid, followed by resolution.
-
Bromohydrin Formation: To a solution of arachidonic acid in a suitable solvent (e.g., a mixture of acetone and water), add N-bromosuccinimide (NBS). The reaction forms a mixture of bromohydrin regio- and stereoisomers.
-
Chiral Resolution: The diastereomeric mixture of the bromohydrin is then resolved using a chiral resolving agent such as (R)-(-)-mandelic acid. This is achieved by forming diastereomeric esters, which can be separated by fractional crystallization or chromatography. The desired diastereomer is then isolated.
-
Hydrolysis: The separated diastereomeric ester is hydrolyzed under basic conditions to yield the enantiomerically pure bromohydrin.
Step 2: Epoxidation
-
Reaction Setup: Dissolve the enantiomerically pure bromohydrin from Step 1 in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Epoxidation Reaction: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution. The reaction is typically complete within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound methyl ester.
-
Hydrolysis: The methyl ester is then hydrolyzed to the free acid using a mild base such as lithium hydroxide in a mixture of THF and water.
Step 3: Purification and Characterization
-
Chiral HPLC Analysis: The enantiomeric purity of the synthesized this compound should be determined by chiral HPLC analysis. The methyl ester derivative is often used for better resolution on many chiral columns.
-
Spectroscopic Characterization: Confirm the structure of the final product using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, particularly in the context of nociception (pain signaling).[1]
Mechanism of Action:
-
Electrophilic Activation of TRPA1: this compound is an electrophilic molecule. The epoxide ring is susceptible to nucleophilic attack. It is proposed that this compound activates TRPA1 through the covalent modification of specific cysteine residues within the ion channel protein.[1]
-
Calcium Influx: Activation of the TRPA1 channel leads to its opening, allowing for the influx of cations, most notably calcium (Ca²⁺), into the cell.[1]
-
Downstream Signaling: The increase in intracellular calcium concentration acts as a second messenger, triggering a cascade of downstream signaling events. This can include the activation of calcium-dependent kinases and the release of neurotransmitters, ultimately leading to the physiological response, such as the sensation of pain.
While some EETs are known to signal through G-protein coupled receptors (GPCRs), the primary and most well-characterized pathway for 5,6-EET in nociception involves the direct activation of the TRPA1 ion channel.
Mandatory Visualizations
Synthetic Workflow
References
Application Notes and Protocols for the Quantification of 5R(6S)-EET
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(R),6(S)-Epoxyeicosatrienoic acid (5,6-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] As one of the four regioisomers of EETs, 5,6-EET plays a crucial role in various physiological and pathological processes, including regulation of vascular tone, inflammation, and nociceptive signaling.[1][3] Unlike other EETs, 5,6-EET is notably unstable and can be rapidly metabolized or converted to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), or a δ-lactone.[4][5] This inherent instability presents a significant challenge for its accurate quantification in biological matrices.
These application notes provide detailed methodologies for the sensitive and specific quantification of 5,6-EET, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Signaling Pathway of 5,6-EET
5,6-EET is synthesized from arachidonic acid by CYP epoxygenases.[2] It can then exert its biological effects through various signaling pathways before being metabolized. The primary routes of 5,6-EET signaling and metabolism include:
-
Receptor-Mediated Signaling: 5,6-EET can bind to putative G-protein coupled receptors (GPCRs) on the cell surface, leading to the activation of intracellular signaling cascades.[6]
-
Ion Channel Modulation: It has been shown to directly activate ion channels, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, contributing to pain hypersensitivity.[3]
-
Metabolism by Soluble Epoxide Hydrolase (sEH): The primary inactivation pathway for most EETs is hydrolysis to their corresponding diols (DHETs) by the enzyme soluble epoxide hydrolase (sEH). However, 5,6-EET is a relatively poor substrate for sEH.[2][7]
-
Conversion to Lactone: Due to its chemical structure, 5,6-EET can undergo intramolecular cyclization to form a more stable δ-lactone.[5][8]
-
Cyclooxygenase (COX) Metabolism: 5,6-EET can also be a substrate for cyclooxygenase enzymes, leading to the formation of prostaglandin-like compounds.[9]
Figure 1: Simplified signaling and metabolic pathway of 5,6-EET.
Quantitative Data for 5,6-EET
The following table summarizes reported concentrations of 5,6-EET in various biological matrices. Due to its instability, levels can vary significantly based on sample handling and analytical methodology.
| Biological Matrix | Species | Concentration | Analytical Method | Reference |
| Human Plasma | Human | 23.6 ng/mL | UPLC-MS/MS with derivatization | [10] |
| Rat Brain Tissue | Rat | Detectable | LC/MS | [11] |
| Isolated Kidney Perfusate | Rat | 20 ± 5 pg/mL | GC-MS (measured as 5,6-DHT) | [5] |
| Coronary Perfusate | Rat | 9 ± 2 pg/mL | GC-MS (measured as 5,6-DHT) | [5] |
| Dorsal Root Ganglia (L4-L6) | Mouse | Markedly increased after 30 min of nociceptive stimulation | LC-MS/MS | [3] |
Experimental Workflow for 5,6-EET Quantification
A typical workflow for the quantification of 5,6-EET from biological samples involves several key steps from sample collection to data analysis. Given the lability of 5,6-EET, careful and rapid sample processing is critical.
Figure 2: General experimental workflow for 5,6-EET quantification.
Experimental Protocols
Protocol 1: Quantification of 5,6-EET in Plasma using UPLC-MS/MS with Derivatization
This protocol is adapted from a method designed to improve the sensitivity and stability of EET analysis.[10]
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
Deuterated internal standards (e.g., 5,6-EET-d11)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
2-amino-N,N-dimethyl-N-(pyridin-4-yl)propan-1-aminium (AMPP) for derivatization
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the deuterated internal standard solution.
-
Perform protein precipitation by adding ice-cold acetonitrile. Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue and perform solid-phase extraction (SPE) for further purification and concentration.
3. Derivatization:
-
To the dried extract, add a solution of AMPP, DSC, and TEA in acetonitrile.
-
Incubate the reaction mixture to allow for the derivatization of the carboxylic acid group of 5,6-EET. This adds a permanent positive charge, improving ionization efficiency and stability.[10]
-
Quench the reaction and evaporate the solvent.
4. UPLC-MS/MS Analysis:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: C18 column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 × 150 mm)[10]
-
Mobile Phase A: Water with 10 mM formic acid[10]
-
Mobile Phase B: Acetonitrile with 10 mM formic acid[10]
-
Gradient: A suitable gradient to separate the EET isomers. For example: 0–1 min 70% A, 1–4 min 79–69% A, 4–14.5 min 69–65% A, 14.5–16 min 10% A, 16–18 min 70% A.[10]
-
Flow Rate: 0.325 mL/min[10]
-
Column Temperature: 60 °C[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions: Monitor specific precursor-to-product ion transitions for native and deuterated 5,6-EET. These will depend on the derivatizing agent used.
5. Quantification:
-
Generate a calibration curve using known concentrations of a 5,6-EET standard, also derivatized.
-
Calculate the concentration of 5,6-EET in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of 5,6-EET in Tissue or Perfusate via Conversion to 5,6-DHET followed by GC-MS
This method is based on the principle of converting the unstable 5,6-EET and its metabolite 5,6-DHET into a single, more stable analyte (5,6-δ-lactone) for purification, which is then reconverted to 5,6-DHET for GC-MS analysis.[5]
1. Materials and Reagents:
-
Tissue homogenate or perfusate
-
Deuterated internal standard (e.g., 5,6-lactone-d8)
-
Ethyl acetate
-
Camphorsulfonic acid
-
Triethylamine (TEA)
-
Pentafluorobenzyl (PFB) bromide for derivatization
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Reverse-phase HPLC system
2. Sample Preparation and Conversion:
-
To the biological sample, add the deuterated internal standard.
-
Perform liquid-liquid extraction with ethyl acetate.[3]
-
Evaporate the organic layer to dryness.
-
Treat the residue with camphorsulfonic acid to convert both 5,6-EET and any existing 5,6-DHET to 5,6-δ-lactone.[5][12]
3. Purification:
-
Purify the 5,6-δ-lactone using reverse-phase HPLC with UV detection.[5]
-
Collect the fraction corresponding to the retention time of the lactone.
4. Reconversion and Derivatization:
-
Treat the collected lactone fraction with triethylamine to hydrolyze it back to 5,6-DHET.[5][12]
-
Evaporate to dryness.
-
Derivatize the 5,6-DHET for GC-MS analysis. This typically involves a two-step process:
-
Esterification of the carboxyl group with PFB bromide.
-
Silylation of the hydroxyl groups with BSTFA to form trimethylsilyl (TMS) ethers.
-
5. GC-MS Analysis:
-
GC System: Agilent GC or equivalent with a capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature ramp to separate the derivatized analytes.
-
Mass Spectrometer: Mass selective detector.
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) for high sensitivity with PFB derivatives.
-
Scan Type: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 5,6-DHET and its deuterated internal standard.
6. Quantification:
-
Create a standard curve by processing known amounts of 5,6-lactone standard through the reconversion and derivatization steps.
-
Quantify the amount of 5,6-EET in the original sample based on the measured amount of 5,6-DHET, using the internal standard for correction.
Stability and Storage Considerations
-
Sample Collection: Whenever possible, add antioxidants (e.g., butylated hydroxytoluene, BHT) and enzyme inhibitors to the collection tubes to prevent ex vivo formation or degradation of eicosanoids.[13]
-
Storage: Samples should be processed immediately or snap-frozen in liquid nitrogen and stored at -80°C until analysis.[3][14] 5,6-EET has been shown to have poor stability with repeated freeze-thaw cycles.[12]
-
In Vitro Stability: 5,6-EET is unstable in aqueous solutions, especially under neutral or acidic conditions, where it degrades to 5,6-DHET and the δ-lactone with a half-life that can be as short as minutes.[4][5] At room temperature in buffer, over 50% can degrade within 2 hours.[3]
References
- 1. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
Chiral Separation of 5,6-EET Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] These molecules are involved in a variety of biological processes, including regulation of vascular tone, inflammation, and angiogenesis.[2][4] The four regioisomers of EETs are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, each of which can exist as two enantiomers. The biological activity of EETs can be enantiomer-specific, making the separation and quantification of individual enantiomers crucial for understanding their physiological and pathological roles.[5]
This document provides a detailed protocol for the chiral separation of 5,6-EET enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. A significant challenge in the analysis of 5,6-EET is its chemical instability, as it readily undergoes conversion to a more stable δ-lactone.[1] The protocol outlined below addresses this challenge through derivatization to form pentafluorobenzyl (PFB) esters, which stabilizes the molecule and facilitates sensitive detection.
Signaling Pathway of 5,6-EET
The metabolic pathway of 5,6-EET is initiated from arachidonic acid and involves several enzymatic steps. The diagram below illustrates the synthesis and subsequent metabolism of 5,6-EET.
Caption: Metabolic pathway of 5,6-EET from arachidonic acid.
Experimental Workflow
The general workflow for the chiral separation of 5,6-EET enantiomers involves sample preparation, including extraction and derivatization, followed by HPLC analysis and data acquisition.
Caption: General workflow for chiral HPLC analysis of 5,6-EET.
Detailed Experimental Protocols
Materials and Reagents
-
Racemic 5,6-EET standard
-
Internal standard (e.g., deuterated 5,6-EET)
-
HPLC-grade hexanes
-
HPLC-grade 2-propanol
-
Pentafluorobenzyl bromide (PFB-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Solid-phase extraction (SPE) cartridges
Sample Preparation: Extraction and Derivatization
-
Extraction: Extract lipids from the biological sample using a suitable method such as liquid-liquid extraction with ethyl acetate or solid-phase extraction (SPE).
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Add 10 µL of 10% PFB-Br in acetonitrile and 10 µL of 10% DIPEA in acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent under nitrogen.
-
Reconstitute the sample in the HPLC mobile phase for injection.
-
Chiral HPLC Method
A normal-phase chiral HPLC method is recommended for the separation of 5,6-EET-PFB ester enantiomers.[1]
-
HPLC System: A binary HPLC system with a UV or mass spectrometric detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of hexanes and 2-propanol. A common starting point is 0.9% 2-propanol in hexanes.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Mass spectrometry (MS) is preferred for its high sensitivity and selectivity.
Data Presentation
| Analyte (PFB Ester) | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) |
| 8,9-EET | 7.9 | 8.4 |
| 11,12-EET | 9.0 | 9.6 |
| 14,15-EET | 8.9 | 9.6 |
| 5,6-EET | Expected to be in a similar range | Expected to be in a similar range |
Note: The elution order of enantiomers can sometimes be reversed by using a chiral stationary phase with the opposite absolute configuration.
Method Optimization and Considerations
-
Mobile Phase Composition: The percentage of 2-propanol in the mobile phase is a critical parameter for achieving optimal resolution. A lower percentage of the alcohol modifier generally leads to longer retention times and potentially better resolution.
-
Derivatization: Complete derivatization is essential for accurate quantification. Optimization of the reaction time, temperature, and reagent concentrations may be necessary.
-
5,6-EET Instability: Due to the rapid conversion of 5,6-EET to its lactone, samples should be processed promptly and stored at low temperatures.[1] The derivatization step is crucial for stabilizing the molecule for analysis.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it compensates for variations in extraction efficiency and instrument response.
Conclusion
The chiral separation of 5,6-EET enantiomers is a challenging but achievable task with the appropriate analytical methodology. The protocol described in these application notes, which involves derivatization to PFB esters followed by normal-phase HPLC on a Chiralpak AD-H column, provides a robust framework for the accurate quantification of these biologically important signaling molecules. Careful sample handling and method optimization are key to obtaining reliable and reproducible results, which are essential for advancing research in areas where 5,6-EET enantiomers play a significant role.
References
- 1. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative stereochemical analysis of subnanogram amounts of 12-hydroxy-(5,8,10,14)-eicosatetraenoic acid by sequential chiral phase liquid chromatography and stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19325 - HPLC Column CHIRALPAK® AD-H, 250 x 4,6 mm, 5 µm | Analytics-Shop [analytics-shop.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. ct-k.com [ct-k.com]
Application Notes and Protocols for LC-MS/MS Detection of 5(6)-EET
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(6)-Epoxyeicosatrienoic acid (5(6)-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] As an endothelium-derived hyperpolarizing factor (EDHF), 5(6)-EET plays a crucial role in regulating vascular tone and inflammation.[3][4] However, its inherent chemical instability presents a significant challenge for accurate quantification in biological matrices.[1][5] This document provides a detailed protocol for the sensitive and robust detection of 5(6)-EET using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), addressing the challenges of its lability through optimized sample preparation and analytical conditions.
Signaling Pathway of 5(6)-EET
5(6)-EET is an important signaling molecule involved in various physiological processes. Upon stimulation by agonists like acetylcholine or bradykinin, or by shear stress, phospholipase A2 releases arachidonic acid from the cell membrane.[3] CYP epoxygenases then convert arachidonic acid into EETs, including 5(6)-EET.[1][3] 5(6)-EET can then exert its biological effects through several mechanisms. It can act on vascular smooth muscle cells to cause hyperpolarization and relaxation by activating large-conductance Ca2+-activated potassium (BKCa) channels.[3][6] Additionally, 5(6)-EET can be metabolized by cyclooxygenase (COX) to form other vasoactive compounds.[6][7] In endothelial cells, it has been shown to activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels, leading to calcium influx and subsequent signaling events.[8][9] The biological activity of 5(6)-EET is terminated by its conversion to the less active dihydroxyeicosatrienoic acid (5,6-DHET) by soluble epoxide hydrolase (sEH).[3]
Experimental Protocol: LC-MS/MS for 5(6)-EET Detection
This protocol outlines a method for the extraction, derivatization, and quantification of 5(6)-EET from biological samples, such as plasma.
Sample Preparation
Due to the instability of 5(6)-EET, which can readily hydrolyze to its corresponding diol (5,6-DHET) or form a δ-lactone, rapid and careful sample handling is critical.[1][5]
Materials:
-
Ice-cold acetonitrile
-
Internal Standard (IS): 5,6-EET-d11
-
Solid Phase Extraction (SPE) columns (C18)
-
Derivatization agent: 1-(4-Aminomethyl)phenyl)pyridine-1-ium chloride (AMPP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 5,6-EET-d11). Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Saponification (to release esterified EETs):
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of 2-propanol and add 150 µL of 1.0 M KOH.
-
Incubate at 37°C for 30 minutes.
-
Neutralize the solution with 150 µL of 1.0 M HCl.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the saponified sample.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction once more.
-
Combine the organic layers and dry under nitrogen.
-
-
Derivatization: To improve the stability and ionization efficiency of 5(6)-EET, derivatization of the carboxylic acid group is recommended.[5]
-
To the dried residue, add 50 µL of a solution containing AMPP (10 mg/mL) and DIC (5 µL/mL) in DMF.
-
Incubate at 60°C for 30 minutes.
-
After incubation, dry the sample under nitrogen.
-
Reconstitute the residue in 100 µL of the LC mobile phase for analysis.
-
Liquid Chromatography (LC) Parameters
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).[10] Mobile Phase A: 0.1% formic acid in water.[10] Mobile Phase B: 0.1% formic acid in acetonitrile.[10] Flow Rate: 0.3 mL/min.[10] Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 30 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 30 |
| 15.0 | 30 |
Mass Spectrometry (MS) Parameters
Ionization Mode: Electrospray Ionization (ESI), Positive.[5] Scan Type: Multiple Reaction Monitoring (MRM) MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 5(6)-EET (derivatized) | 498 | 183.1 | 35 |
| 5,6-EET-d11 (derivatized) | 509 | 183.1 | 35 |
-
Capillary Voltage: 3.1 kV[5]
-
Cone Voltage: 25 V[5]
-
Source Temperature: 150°C[5]
-
Desolvation Temperature: 400°C[5]
Experimental Workflow
The following diagram illustrates the major steps in the LC-MS/MS protocol for 5(6)-EET detection.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of EETs, including 5(6)-EET.
Table 1: Linearity and Range of Quantification
| Analyte | Linearity Range | Correlation Coefficient (r) | Reference |
| EETs | 5 - 2000 nmol/L | 0.979 - 0.994 | [11] |
| EETs | 2 - 1000 pg | >0.99 | [12] |
Table 2: Precision and Recovery
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) | Reference |
| EETs | 50 nmol/L | < 6% | < 16.7% | 95.2 - 118% | [4] |
| EETs | 200 nmol/L | < 6% | < 8.6% | 95.2 - 118% | [4] |
| EETs | 1000 nmol/L | < 6% | < 9.8% | 95.2 - 118% | [4] |
Table 3: Reported Concentrations in Human Plasma
| Analyte | Concentration (ng/mL) | Reference |
| 5,6-EET | 23.6 | [5] |
| 5,6-trans-EET | 5.6 | [5] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of the chemically labile eicosanoid, 5(6)-EET, using LC-MS/MS. By employing a robust sample preparation strategy that includes saponification and derivatization, coupled with optimized chromatographic and mass spectrometric conditions, researchers can achieve sensitive and reliable detection of this important signaling molecule. The provided methodologies and data will be a valuable resource for scientists in various fields, including pharmacology, biochemistry, and drug development, who are investigating the role of 5(6)-EET in health and disease.
References
- 1. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5R(6S)-EET Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(R),6(S)-Epoxyeicosatrienoic acid (5R,6S-EET) is a biologically active lipid metabolite of arachidonic acid produced by cytochrome P450 epoxygenases.[1][2] As a member of the epoxyeicosatrienoic acid (EET) family, it acts as a signaling molecule in various physiological processes, making it a molecule of significant interest for therapeutic development. EETs are known to be involved in the regulation of vascular tone, inflammation, angiogenesis, and pain signaling.[1][3][4][5] These application notes provide detailed protocols for cell-based assays to investigate the biological activities of 5R(6S)-EET, focusing on its roles in vasodilation (via endothelial cell tube formation), anti-inflammatory responses, and ion channel activation.
Key Biological Activities and Signaling Pathways
This compound exerts its effects through multiple signaling pathways. It is a potent vasodilator, a process that can be mediated by the activation of large-conductance Ca2+-activated K+ (BKCa) channels in smooth muscle cells, leading to hyperpolarization and relaxation.[1][6][7] Its vasodilatory effects can also be dependent on the production of nitric oxide (NO) and prostaglandins.[8][9] Furthermore, 5,6-EET has been shown to activate Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV4, leading to calcium influx and downstream signaling events.[6][10][11] In the context of inflammation, EETs, including 5,6-EET, can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating peroxisome proliferator-activated receptors (PPARs).[2][12][13]
Data Summary
The following tables summarize quantitative data for the biological activities of 5,6-EET from published literature. It is important to note that the specific activity of the 5R,6S-enantiomer may vary, and these values should be used as a reference for assay development.
Table 1: Vasoactivity of 5,6-EET
| Parameter | Value | Species/System | Reference |
| Vasodilation | 42% relaxation | Isolated rabbit lung | [8] |
| EC50 (Vasodilation) | Not specified for 5,6-EET | Canine epicardial arterioles | [1] |
| Potency | Most potent renal vasodilator among EETs | Spontaneously Hypertensive Rat | [14] |
Table 2: Anti-inflammatory Activity of 5,6-EET
| Parameter | Assay | Concentration | Effect | Reference |
| IC50 | TNF-α induced VCAM-1 expression | Less active than 11,12-EET (IC50 = 20 nM) | Inhibition of VCAM-1 | [15] |
| Activity | NF-κB Inhibition | Not specified | Inhibits NF-κB pathway | [13][16] |
Table 3: Ion Channel Activation by 5,6-EET
| Channel | Assay | Concentration | Effect | Reference |
| TRPA1 | Calcium Imaging | 100 nM | Potent calcium influx | [6][11] |
| TRPV4 | Calcium Imaging | Activates TRPV4 | Calcium influx | [10] |
Experimental Protocols
Here we provide detailed protocols for three key cell-based assays to characterize the bioactivity of this compound.
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the pro-angiogenic potential of this compound by measuring the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Reduced Growth Factor Basement Membrane Extract (BME), such as Matrigel®
-
This compound stock solution (in ethanol or DMSO)
-
24-well tissue culture plates
-
Calcein AM (for fluorescence-based quantification)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 250 µL of BME to each well of a 24-well plate and ensure even distribution. Incubate at 37°C for 30-60 minutes to allow for solidification.[9][17][18]
-
Cell Preparation: Culture HUVECs to 80-90% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with a basal medium containing 0.5-1% FBS for 12-24 hours.
-
Cell Seeding: Harvest the serum-starved HUVECs using trypsin and resuspend them in a small volume of basal medium. Perform a cell count and adjust the cell density to 1-2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in basal medium. A typical concentration range to test would be from 1 nM to 1 µM.
-
Assay Initiation: Add 500 µL of the HUVEC suspension to each BME-coated well. Then, add the desired final concentration of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Tube formation can be observed as early as 2-4 hours.[9][18]
-
Quantification:
-
Brightfield Imaging: Capture images of the tube network at various time points using an inverted microscope.
-
Fluorescence Imaging (Optional): At the end of the incubation period, carefully remove the medium and add 2 µg/mL Calcein AM in serum-free medium. Incubate for 30 minutes at 37°C.[4][17] Wash gently with PBS and acquire fluorescent images.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol 2: NF-κB Reporter Assay
This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
HEK293T or similar cell line stably expressing an NF-κB-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution.
-
TNF-α or other NF-κB activator.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 2-5 x 10^4 cells per well and allow them to attach overnight.
-
Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add a sub-maximal concentration of an NF-κB activator, such as TNF-α (typically 10 ng/mL), to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.[2]
-
Luciferase Assay: At the end of the incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measurement: Add the luciferase substrate to each well and immediately measure the luminescence using a plate-reading luminometer.[19]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each concentration of this compound.
Protocol 3: Calcium Imaging Assay for TRPA1/TRPV4 Activation
This assay directly measures the ability of this compound to activate TRPA1 or TRPV4 channels by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293T cells transiently or stably expressing human TRPA1 or TRPV4.
-
Dorsal Root Ganglion (DRG) neurons (for endogenous TRPA1 expression).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound stock solution.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorescence microscope with a ratiometric imaging system or a plate reader with fluorescence capabilities.
Procedure:
-
Cell Seeding: Seed the TRPA1/TRPV4 expressing cells or DRG neurons onto glass-bottom dishes or 96-well black, clear-bottom plates and allow them to adhere.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells two to three times with fresh HBSS to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading before adding any stimulants.
-
Stimulation: Add this compound at various concentrations (e.g., 10 nM to 1 µM) to the cells.[6][11]
-
Image/Data Acquisition: Immediately begin recording the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation/emission wavelengths (e.g., 488 nm/520 nm).
-
Positive Control: At the end of the experiment, add a known activator of the channel (e.g., AITC for TRPA1) or a calcium ionophore like ionomycin to confirm cell viability and responsiveness.
-
Data Analysis: The change in intracellular calcium is typically represented as the ratio of fluorescence intensities (for ratiometric dyes) or as the change in fluorescence relative to the baseline (ΔF/F0). Plot the peak response as a function of this compound concentration to determine the EC50.
Visualizations
Below are diagrams illustrating the key signaling pathways of this compound and a generalized experimental workflow for the cell-based assays described.
Caption: Signaling pathways of this compound in vasodilation and anti-inflammation.
Caption: Generalized experimental workflow for this compound cell-based assays.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide and prostaglandins mediate vasodilation to 5,6-EET in rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5,6-epoxyeicosatrienoic acid mediates the enhanced renal vasodilation to arachidonic acid in the SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the Acute Inflammatory Response Alters Cytochrome P450 Expression and Eicosanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corning.com [corning.com]
- 18. researchgate.net [researchgate.net]
- 19. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for In Vivo Administration of 5R(6S)-EET
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(R),6(S)-epoxyeicosatrienoic acid (5R(6S)-EET) is a regio- and stereoisomer of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs, including this compound, are involved in a variety of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention. These molecules have been shown to play roles in regulating vascular tone, inflammation, angiogenesis, and pain perception.
These application notes provide a comprehensive overview of the in vivo administration protocols for this compound and its racemic mixture, 5,6-EET, to guide researchers in designing their experimental studies. The information compiled here is based on a review of published literature and is intended to serve as a starting point for in vivo investigations.
Data Presentation: Quantitative Summary of In Vivo Administration Protocols
The following tables summarize quantitative data from various studies that have utilized 5,6-EET (racemic mixture containing this compound) in vivo. These tables are designed for easy comparison of different administration routes, dosages, animal models, and observed outcomes.
Table 1: Local Administration Protocols for 5,6-EET
| Administration Route | Animal Model | Dosage/Concentration | Vehicle | Key Outcomes |
| Intrathecal | Mouse | 10 µM (5 µL) | 3.2% DMSO in saline | Mechanical allodynia[1] |
| Intraplantar | Mouse | 5 µM (20 µL) | 1.6% Acetonitrile in PBS | Acute pain behavior, mechanical allodynia[1] |
| Close-arterial | Rat | 6.25 - 25.0 nmol | Not specified | Vasodilation[2] |
| Subcutaneous (sponge model) | Mouse | 50 µM (injected into sponge) | Not specified | Pro-angiogenic effects |
Table 2: Systemic Administration Protocols for 5,6-EET
| Administration Route | Animal Model | Dosage/Concentration | Vehicle | Key Outcomes |
| Intravenous (continuous infusion) | Rat | Not specified (elevated plasma concentrations ~700-fold) | Sodium salt complexed with albumin | No significant effect on cerebral blood flow |
Note: Specific dosages for intraperitoneal administration of 5,6-EET are not well-documented in the reviewed literature. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model and endpoints. A starting point could be guided by dosages used for other lipid mediators or by adapting dosages from local administration routes.
Experimental Protocols
Intrathecal Injection in Mice for Nociception Studies
This protocol is adapted from studies investigating the role of 5,6-EET in pain perception.[1]
Materials:
-
5,6-EET (or this compound)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Animal restrainer
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve 5,6-EET in DMSO to create a stock solution.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., 3.2%) to minimize vehicle-related effects.
-
-
Animal Handling:
-
Gently restrain the mouse. The procedure can be performed on conscious animals with proper handling to minimize stress.
-
-
Injection:
-
Identify the injection site, which is typically between the L5 and L6 vertebrae.
-
Carefully insert the 30-gauge needle at a slight angle into the intrathecal space. A slight tail flick is often an indicator of correct needle placement.
-
Slowly inject 5 µL of the 10 µM 5,6-EET solution.
-
Administer the same volume of the vehicle solution (3.2% DMSO in saline) to the control group.
-
-
Post-injection Monitoring and Assessment:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Assess nociceptive behaviors (e.g., mechanical allodynia using von Frey filaments) at predetermined time points after the injection.
-
Subcutaneous Sponge Model for Angiogenesis Studies
This protocol is based on studies evaluating the pro-angiogenic effects of 5,6-EET.
Materials:
-
5,6-EET (or this compound)
-
Sterile inert sponges (e.g., polyvinyl alcohol)
-
Surgical instruments
-
Anesthesia
-
Animal clippers
-
Antiseptic solution
Procedure:
-
Sponge Implantation:
-
Anesthetize the mouse according to an approved protocol.
-
Shave and disinfect the dorsal skin.
-
Make a small subcutaneous pocket and insert a sterile inert sponge.
-
Suture the incision.
-
-
Preparation of Dosing Solution:
-
Prepare a 50 µM solution of 5,6-EET in a suitable vehicle.
-
-
Administration:
-
Starting on the day of implantation or the following day, inject the 5,6-EET solution directly into the sponge.
-
Repeat the injections every other day for the duration of the experiment (e.g., 14 days).
-
Inject the vehicle solution into the sponges of the control group.
-
-
Analysis of Angiogenesis:
-
At the end of the study, euthanize the animals and carefully dissect the sponges.
-
Quantify angiogenesis by measuring hemoglobin content within the sponge (e.g., using the Drabkin method) or by histological analysis of vessel density (e.g., using CD31 staining).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound and its racemic mixture, 5,6-EET, elicit their biological effects through multiple signaling pathways. A key mechanism involves the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, leading to an influx of calcium ions.[1] This initial event can trigger a cascade of downstream signaling. Furthermore, the vasodilatory effects of 5,6-EET are often dependent on the cyclooxygenase (COX) pathway and the production of nitric oxide (NO). The following diagram illustrates the known signaling interactions of 5,6-EET.
Experimental Workflow for In Vivo Administration
The following diagram outlines a general workflow for in vivo studies involving the administration of this compound.
References
Application Note: Quantification of 5,6-Epoxyeicosatrienoic Acid in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5,6-Epoxyeicosatrienoic acid (5,6-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3][4] As a member of the epoxyeicosatrienoic acids (EETs), 5,6-EET is involved in various physiological and pathological processes, including regulation of vascular tone, inflammation, and nociceptive signaling.[1][2][4] Given its potent biological activities and potential as a therapeutic target, accurate quantification of 5,6-EET in biological matrices is crucial for researchers in pharmacology, physiology, and drug development. However, the inherent chemical instability and low endogenous concentrations of 5,6-EET present significant analytical challenges.[5][6] This application note provides a detailed protocol for the sensitive and specific quantification of 5,6-EET in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of 5,6-EET
5,6-EET is synthesized from arachidonic acid by CYP epoxygenases.[1][2][3][4] It can then exert its biological effects through various signaling pathways, including the activation of transient receptor potential (TRP) channels.[1] The biological activity of 5,6-EET is terminated by its conversion to the less active 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) by soluble epoxide hydrolase (sEH).[2][3][7]
Caption: A simplified diagram of the 5,6-EET metabolic and signaling pathway.
Experimental Workflow for Quantification
The quantification of 5,6-EET in biological samples typically involves sample preparation, including extraction and purification, followed by LC-MS/MS analysis.
Caption: A general workflow for the quantification of 5,6-EET from biological samples.
Protocols
Sample Preparation
Due to the instability of 5,6-EET, rapid processing of samples on ice is recommended. The choice between solid-phase extraction (SPE) and liquid-liquid extraction (LLE) depends on the sample matrix and the desired level of cleanup.
a) Solid-Phase Extraction (SPE)
SPE is well-suited for cleaner sample matrices like plasma and offers good recovery and reproducibility.[8]
-
Materials:
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 10% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Internal standard (e.g., 5,6-EET-d8)
-
-
Protocol:
-
Thaw biological samples on ice.
-
Spike the sample with the internal standard solution.
-
Condition the SPE cartridge by passing methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 10% methanol to remove polar impurities.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
b) Liquid-Liquid Extraction (LLE)
LLE is a classic method that can be effective for more complex matrices.
-
Materials:
-
Extraction solvent (e.g., Ethyl acetate or a mixture of isopropanol and hexane)
-
Internal standard (e.g., 5,6-EET-d8)
-
-
Protocol:
-
Thaw biological samples on ice.
-
Spike the sample with the internal standard solution.
-
Add the extraction solvent to the sample at a defined ratio (e.g., 3:1 v/v).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer for improved recovery.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
A reversed-phase C18 column is typically used for the chromatographic separation of 5,6-EET. Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Table 1: Example LC-MS/MS Parameters for 5,6-EET Quantification
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transition (Analyte) | e.g., m/z 319 -> 191 (Negative Ion Mode)[8] |
| MRM Transition (Internal Standard) | e.g., m/z 327 -> 116 (for 5-HETE-d8 as a surrogate)[9] |
| Dwell Time | 25 ms[9][10] |
| Capillary Voltage | 3.0 - 4.2 kV[5][11] |
| Source Temperature | 150 °C[5] |
| Desolvation Temperature | 200 - 400 °C[5][10] |
Note: The specific MRM transitions and instrument parameters should be optimized for the specific instrument being used.
Quantitative Data
The following table summarizes reported concentrations of 5,6-EET in different biological matrices. These values can serve as a reference but may vary depending on the specific experimental conditions and biological state.
Table 2: Reported Concentrations of 5,6-EET in Biological Samples
| Biological Matrix | Species | Concentration | Analytical Method | Reference |
| Human Plasma | Human | 23.6 ng/mL | UPLC-MS/MS | [5] |
| Rat Brain Tissue | Rat | Detectable | LC/MS | [12] |
| Dorsal Root Ganglia | Rat | Markedly increased after nociceptive stimulation | Not specified | [1] |
Conclusion
The accurate quantification of 5,6-EET in biological samples is achievable through careful sample handling and a validated LC-MS/MS method. The protocols and data presented in this application note provide a comprehensive guide for researchers to establish a robust and reliable assay for 5,6-EET. Given the compound's instability, adherence to proper storage and extraction procedures is paramount for obtaining accurate results.
References
- 1. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
- 12. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Stable Isotope-Labeled 5(6)-EET as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the accurate quantification of 5(6)-epoxyeicosatrienoic acid (5,6-EET) in biological matrices using a stable isotope-labeled internal standard, such as (±)5(6)-EET-d11. The use of an isotopic internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1]
5,6-EET is a regioisomer of epoxyeicosatrienoic acids (EETs), which are signaling molecules derived from arachidonic acid metabolism by cytochrome P450 (CYP) enzymes.[2] EETs are involved in various physiological processes, including regulation of vascular tone, inflammation, and angiogenesis.[2][3] However, 5,6-EET is notoriously unstable in aqueous solutions, readily undergoing hydrolysis to its corresponding diol or lactonization, which presents a significant analytical challenge.[4][5][6][7] The protocols outlined below are designed to address this instability and provide reliable quantification.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of 5,6-EET and other eicosanoids using deuterated internal standards.
Table 1: LC-MS/MS Method Validation Parameters for Eicosanoid Analysis
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) for EETs | 0.5 ng/mL | [8] |
| Limit of Quantification (LOQ) for DHETs | 0.25 ng/mL | [8] |
| Intra-assay Variation | 1.6 - 13.2% | [8] |
| Inter-assay Variation | 1.6 - 13.2% | [8] |
| On-column Limit of Detection (LOD) for 5,6-EET | 5 x 10⁻⁴ pg | [9] |
| On-column Limit of Quantification (LOQ) for 5,6-EET | 5 x 10⁻³ pg | [9] |
| Linearity (R²) | > 0.999 | [9] |
Table 2: Measured Concentrations of EETs in Pooled Human Plasma
| Analyte | Concentration (ng/mL) | Intra-day CV (%) | Inter-day CV (%) | Reference |
| 5,6-EET | 23.6 | - | - | [4] |
| 5,6-trans-EET | 5.6 | - | - | [4] |
| 8,9-EET | 8.0 | - | - | [4] |
| 11,12-EET | 8.8 | - | - | [4] |
| 14,15-EET | 10.7 | - | - | [4] |
| 5,6-DHET | 1.6 | 6.8 | 17.5 | [4] |
| 8,9-DHET | 6.08 | 7.7 | 9.6 | [4] |
| 11,12-DHET | 1.47 | 7.9 | 7.9 | [4] |
| 14,15-DHET | 0.87 | 12.1 | 20.0 | [4] |
Experimental Protocols
Protocol 1: Quantification of 5,6-EET in Plasma using Stable Isotope Dilution LC-MS/MS
This protocol describes the extraction, derivatization, and analysis of 5,6-EET from plasma samples. The use of (±)5(6)-EET-d11 as an internal standard is critical for accurate quantification.
1. Sample Preparation and Spiking
-
Thaw plasma samples on ice.
-
In a 2 mL 96-well plate, add 100 µL of plasma.
-
To each plasma sample, add 10 µL of a 25 ng/mL solution of (±)5(6)-EET-d11 in a suitable solvent (e.g., methanol). This internal standard will be used to correct for analyte loss during sample processing and for variations in instrument response.[4]
-
For the calibration curve, prepare a series of standards with known concentrations of 5,6-EET and spike them with the same amount of (±)5(6)-EET-d11 as the plasma samples.
2. Lipid Extraction (Modified Bligh and Dyer Method)
-
To each well containing the spiked plasma, add 340 µL of 0.9% NaCl with 0.1% acetic acid.
-
Add 560 µL of a 2:1 methanol:chloroform mixture.
-
Mix vigorously by pipetting and shake for 10 minutes at 500 RPM.
-
Add 190 µL of chloroform and 190 µL of 0.9% NaCl with 0.1% acetic acid.
-
Mix again by pipetting and shake for 10 minutes at 500 RPM.
-
Centrifuge the plate at 4500 x g for 30 minutes at 4°C to separate the phases.
-
Carefully transfer the lower organic phase to a new 96-well plate.
-
Dry the extracted lipids under a stream of nitrogen.
3. Saponification (to release esterified EETs)
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Add a saponifying agent (e.g., methanolic NaOH) and incubate to hydrolyze the ester bonds, releasing the free EETs.
-
Neutralize the reaction and proceed to the next step.
4. Derivatization (to enhance stability and sensitivity)
-
To the dried, saponified lipids, add 30 µL of acetonitrile (ACN).
-
Add 10 µL of cold 640 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water.
-
Add 20 µL of 5 mM N-hydroxysuccinimide (HOBT) in ACN.
-
Add 20 µL of 10 mM 1-(aminooxy)-4-methylpyridinium chloride (AMPP) in 1:1 ACN:water. This derivatization with a pyridinium analog adds a permanent positive charge, which improves the stability of the labile 5,6-EET and enhances detection in positive ion mode.[4]
-
Cap the plate, vortex, and incubate at 60°C for 30 minutes.
-
Cool the plate to room temperature and add water to a final volume of 160 µL.
5. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Waters Acquity UPLC BEH shield C18 column (1.7 µm, 2.1 ×150 mm) or equivalent.
-
Mobile Phase A: Water with 10 mM formic acid.
-
Mobile Phase B: Acetonitrile with 10 mM formic acid.
-
Flow Rate: 0.325 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 25 µL.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
5,6-EET (derivatized): Monitor the specific precursor-to-product ion transition.
-
(±)5(6)-EET-d11 (derivatized): Monitor the corresponding mass shift in the precursor and/or product ion. For example, a common transition for deuterated EETs is m/z 498 > 183.1.[4]
-
-
Instrument Parameters: Optimize capillary voltage, cone voltage, collision energy, and source/desolvation temperatures for maximum sensitivity.
-
6. Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous 5,6-EET and the internal standard (±)5(6)-EET-d11.
-
Calculate the ratio of the peak area of 5,6-EET to the peak area of (±)5(6)-EET-d11 for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the 5,6-EET standards.
-
Determine the concentration of 5,6-EET in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Signaling Pathways of 5,6-EET
Caption: Signaling pathway of 5,6-EET.
Experimental Workflow for 5,6-EET Quantification
Caption: Experimental workflow for 5,6-EET quantification.
Logical Relationship of Stable Isotope Dilution
Caption: Logic of stable isotope dilution for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5(R),6(S)-EET Immunoassay Detection
These application notes provide a detailed guide for the quantitative determination of 5(R),6(S)-epoxyeicosatrienoic acid (5,6-EET) in biological samples using an enzyme-linked immunosorbent assay (ELISA). This document is intended for researchers, scientists, and drug development professionals.
Introduction
5(R),6(S)-epoxyeicosatrienoic acid (5,6-EET) is a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1] It acts as a signaling molecule in various physiological processes, including vasodilation, anti-inflammation, and ion channel regulation.[2] Accurate quantification of 5,6-EET in biological matrices is crucial for understanding its role in health and disease and for the development of novel therapeutics targeting the EET pathway. This competitive immunoassay provides a sensitive and specific method for the detection of 5,6-EET.
Assay Principle
This ELISA is a competitive immunoassay. The basis of the assay is the competition between 5,6-EET in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled 5,6-EET for a limited number of binding sites on a polyclonal antibody coated on the microplate. During incubation, the free 5,6-EET from the sample and the HRP-labeled 5,6-EET compete for the antibody binding sites. After a washing step to remove unbound components, a substrate solution is added. The HRP enzyme catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of 5,6-EET in the sample. The concentration is determined by comparison with a standard curve.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained with this immunoassay. Note that these values are for reference only, and each user should generate their own data for their specific experimental conditions.
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 0.1 ng/mL - 10 ng/mL |
| Sensitivity (LOD) | 0.05 ng/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
Table 2: Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
| 5(R),6(S)-EET | 100 |
| 8,9-EET | < 5 |
| 11,12-EET | < 1 |
| 14,15-EET | < 1 |
| 5,6-dihydroxyeicosatrienoic acid (DHET) | < 0.1 |
| Arachidonic Acid | < 0.01 |
Table 3: Example 5,6-EET Concentrations in Biological Samples
| Sample Type | Species | Concentration (pg/mL) | Reference |
| Isolated Kidney Perfusate | Rat | 20 ± 5 | [3] |
| Coronary Artery Perfusate | Rat | 9 ± 2 | [3] |
Experimental Protocols
A. Sample Preparation
Important Considerations: 5,6-EET is unstable and can be rapidly converted to 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) or rearranged to a δ-lactone.[3] Therefore, proper sample handling is critical for accurate measurements.
1. Plasma and Serum:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1,000 - 2,000 x g for 15 minutes at 4°C.
-
Immediately transfer the plasma (supernatant) to a clean polypropylene tube.
-
For serum, collect blood in a tube without anticoagulant and allow it to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000 - 2,000 x g for 15 minutes at 4°C.
-
Transfer the serum (supernatant) to a clean polypropylene tube.
-
To minimize enzymatic degradation, add an antioxidant and an epoxide hydrolase inhibitor (e.g., triphenylphosphine (TPP) to a final concentration of 0.1 mM and 1-cyclohexyl-3-dodecylurea (CDU) to a final concentration of 10 µM) to the plasma or serum.
-
Store samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. Tissue Homogenates:
-
Excise tissue and immediately snap-freeze in liquid nitrogen.
-
Store at -80°C until homogenization.
-
Weigh the frozen tissue and add 5-10 volumes of ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 1 mM EDTA and the inhibitors mentioned above).
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
3. Solid Phase Extraction (SPE) for Sample Purification (Optional but Recommended):
-
Acidify the sample (plasma, serum, or tissue homogenate supernatant) to pH 3.5 with 2 M formic acid.
-
Activate a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Elute the EETs with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in assay buffer for immediate use in the ELISA.
B. Assay Protocol
1. Reagent Preparation:
-
Wash Buffer (1X): Dilute the concentrated wash buffer (20X) with deionized water.
-
5,6-EET Standard: Reconstitute the lyophilized 5,6-EET standard with the provided standard diluent to create a stock solution. Prepare a dilution series of the standard in assay buffer (e.g., 10, 5, 2.5, 1.25, 0.625, 0.312, and 0 ng/mL).
-
HRP-conjugate (1X): Dilute the concentrated HRP-conjugate with assay buffer.
-
Antibody-coated plate: Bring to room temperature before use.
2. Assay Procedure:
-
Add 50 µL of the prepared standards and samples (in duplicate) to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the diluted HRP-conjugate to each well, except for the blank wells.
-
Add 100 µL of the diluted anti-5,6-EET antibody to each well, except for the blank wells.
-
Seal the plate and incubate for 2 hours at room temperature on a microplate shaker.
-
Wash the plate four times with 300 µL of 1X Wash Buffer per well.
-
After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
C. Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Subtract the average absorbance of the zero standard (B0) from the average absorbance of all other standards and samples.
-
Calculate the percentage of binding for each standard and sample using the following formula: % B/B0 = (Average Absorbance of Standard or Sample / Average Absorbance of Zero Standard) x 100
-
Plot the % B/B0 for the standards against their corresponding concentrations on a semi-logarithmic graph to generate a standard curve.
-
Determine the concentration of 5,6-EET in the samples by interpolating their % B/B0 values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Visualizations
Caption: Putative signaling pathway of 5,6-EET.
Caption: Competitive ELISA workflow for 5,6-EET detection.
References
- 1. mdpi.com [mdpi.com]
- 2. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 5R(6S)-EET Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Epoxyeicosatrienoic acid (5,6-EET) is a bioactive lipid mediator produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] It plays a crucial role in various physiological and pathological processes, including vasodilation, angiogenesis, inflammation, and nociception.[3][4][5] Unlike other EET regioisomers, 5,6-EET is a poor substrate for soluble epoxide hydrolase (sEH), a major pathway for EET degradation, but can be metabolized by cyclooxygenase (COX).[5][6] The study of 5,6-EET is complicated by its chemical instability.[7][8] These application notes provide a comprehensive overview of an experimental model to investigate the function of the specific enantiomer 5R(6S)-EET, including detailed protocols for in vitro and in vivo assays, and analytical methods for its quantification.
Signaling Pathways of 5,6-EET
This compound exerts its biological effects through various signaling pathways. In endothelial cells, it has been shown to promote proliferation and migration through the activation of PI3K and ERK pathways.[3] In sensory neurons, it can induce pain hypersensitivity by activating the TRPA1 channel.[4] Furthermore, its vasodilatory effects can be mediated by the activation of TRPV4 channels and subsequent nitric oxide and prostaglandin release.[9][10]
Data Presentation
The following tables summarize quantitative data for this compound from various experimental models.
Table 1: In Vitro Effects of 5,6-EET on Endothelial Cells
| Parameter | Cell Type | 5,6-EET Concentration | Effect | Reference |
| Proliferation | Pulmonary Murine Endothelial Cells | 1 µM | ~2.5-fold increase | [3] |
| Migration | Pulmonary Murine Endothelial Cells | 1 µM | Increased migration | [3] |
| Capillary Tube Formation | Pulmonary Murine Endothelial Cells | 1 µM | Increased formation | [3] |
| VCAM-1 Expression Inhibition | Human Endothelial Cells | - | Less active than 11,12-EET | [3] |
Table 2: In Vivo Angiogenic Activity of 5,6-EET
| Animal Model | 5,6-EET Concentration | Duration | Outcome | Reference |
| Mouse Subcutaneous Sponge Model | 50 µM (injected every other day) | 14 days | Increased vessel density | [3] |
Table 3: Effects of 5,6-EET on Neuronal Activity and Vascular Tone
| Assay | Tissue/Cell Type | 5,6-EET Concentration | Effect | Reference |
| Calcium Influx | Mouse DRG Neurons | 100 nM | Activation of ~11% of neurons | [4] |
| Vasodilation | Rabbit Pulmonary Artery | 50 nM | 42% dilation | [10] |
| Vasodilation | Rat Tail Artery | 6.25-25.0 nmol | Dose-dependent dilation | [2] |
Experimental Protocols
Endothelial Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of endothelial cells in vitro.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line
-
Complete endothelial cell growth medium
-
Starvation medium (basal medium with 0.1% serum)
-
This compound
-
Vehicle control (e.g., ethanol or DMSO)
-
Positive control (e.g., VEGF, 10 ng/ml)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Coat a 96-well plate with a suitable extracellular matrix protein (e.g., fibronectin).
-
Seed endothelial cells at a density of approximately 1,600 cells per well in complete growth medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace the complete medium with starvation medium and incubate for another 24 hours to synchronize the cells.
-
Prepare serial dilutions of this compound in starvation medium (e.g., 0.1, 1, 10 µM). Also prepare vehicle and positive controls.
-
Remove the starvation medium from the cells and add the treatment solutions.
-
Incubate for 72 hours.
-
Assess cell proliferation using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
In Vivo Angiogenesis Sponge Implantation Assay
This in vivo model evaluates the pro-angiogenic potential of this compound.
Materials:
-
6-8 week old mice (e.g., C57BL/6)
-
Sterile synthetic sponges
-
This compound
-
Vehicle control
-
Surgical instruments
-
Anesthetics
-
Hemoglobin quantification kit or histology reagents
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Make a small incision in the dorsal skin and subcutaneously implant a sterile sponge.
-
Suture the incision.
-
On day 1 and every other day thereafter, inject the sponges with 50 µM this compound or vehicle.[3]
-
After 14 days, euthanize the mice and carefully dissect the sponges.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the sponge and measure the hemoglobin concentration as an index of blood vessel formation.
-
Histology: Fix the sponges in formalin, embed in paraffin, section, and stain with an endothelial cell marker (e.g., CD31) to visualize and quantify vessel density.
-
Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the investigation of this compound's effect on neuronal activation by measuring intracellular calcium changes.
Materials:
-
Primary DRG neuron culture or acutely isolated DRGs
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Extracellular recording solution
-
This compound
-
Fluorescence microscopy setup with a fast-switching light source and a sensitive camera
Procedure:
-
Isolate DRGs from mice and either prepare primary cultures or use them for acute imaging.
-
Load the neurons with a calcium indicator dye like Fura-2 AM according to the manufacturer's protocol.
-
Place the coverslip with the loaded cells onto the stage of the fluorescence microscope and perfuse with extracellular solution.
-
Acquire baseline fluorescence images.
-
Apply this compound (e.g., 100 nM) to the cells via the perfusion system.[4]
-
Record the changes in fluorescence intensity over time.
-
Calculate the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) to determine the change in intracellular calcium concentration.
Isolated Perfused Artery Vasodilation Assay
This ex vivo assay measures the direct effect of this compound on vascular tone.
Materials:
-
Isolated artery (e.g., rabbit pulmonary artery or rat tail artery)
-
Perfusion system with a pressure transducer
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Vasoconstrictor (e.g., U46619 or phenylephrine)
-
This compound
Procedure:
-
Isolate the desired artery and cannulate it in a perfusion chamber.
-
Perfuse the artery with physiological salt solution at a constant flow rate.
-
Pre-constrict the artery with a vasoconstrictor to achieve a stable, elevated perfusion pressure.[10]
-
Administer this compound (e.g., 50 nM) into the perfusate.[10]
-
Record the change in perfusion pressure over time. A decrease in pressure indicates vasodilation.
Quantification of 5,6-EET by LC-MS/MS
Due to the instability of 5,6-EET, a robust analytical method is crucial for accurate quantification in biological samples.
Procedure Outline:
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, tissue) and store them at -80°C until analysis.
-
Internal Standard Spiking: Spike samples with a deuterated internal standard for 5,6-EET (e.g., 5,6-EET-d8) to correct for extraction losses and matrix effects.[7]
-
Lipid Extraction: Perform a liquid-liquid extraction using a method such as the Bligh and Dyer procedure to isolate lipids.[8]
-
Saponification: Treat the lipid extract with a base (e.g., KOH) to hydrolyze esterified EETs from phospholipids.
-
Solid-Phase Extraction (SPE): Further purify the sample using SPE to remove interfering substances.
-
Derivatization (Optional but Recommended): Derivatize the carboxylic acid group of 5,6-EET to improve its stability and ionization efficiency for mass spectrometry.[7]
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a UPLC or HPLC system for chromatographic separation.
-
Use a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for sensitive and specific detection.[7]
-
Monitor the specific precursor-to-product ion transitions for 5,6-EET and its internal standard.
-
-
Quantification: Construct a calibration curve using known amounts of 5,6-EET and its internal standard to quantify the concentration in the biological samples.
Conclusion
This document provides a detailed framework for studying the function of this compound. The described protocols for in vitro and in vivo assays, along with the analytical methods, offer a robust approach to elucidating the roles of this important lipid mediator in health and disease. The inherent instability of 5,6-EET necessitates careful handling and the use of appropriate analytical techniques for reliable results. The provided signaling pathway diagrams and data tables serve as a valuable reference for researchers in this field.
References
- 1. In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 6. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo calcium imaging of the L4 sensory ganglion in mice [protocols.io]
- 10. Nitric oxide and prostaglandins mediate vasodilation to 5,6-EET in rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fujifilmcdi.com [fujifilmcdi.com]
Troubleshooting & Optimization
improving 5R(6S)-EET stability in aqueous solution
Welcome to the technical support center for 5R(6S)-epoxyeicosatrienoic acid (5R(6S)-EET). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be degrading in my aqueous buffer. What is the expected stability?
A1: this compound is known to be chemically unstable in aqueous solutions, particularly under neutral and acidic conditions.[1] It readily undergoes hydrolysis to form 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and its corresponding δ-lactone.[1][2][3] The half-life of 5,6-EET in oxygenated Krebs' buffer has been reported to be approximately 8 minutes.[3][4] However, for short-term in vitro experiments, sufficient stability may be observed, with one study reporting that over 40% of 5,6-EET remained after 2 hours at room temperature.[5]
Q2: What are the main degradation products of this compound in aqueous solutions?
A2: The primary degradation products of this compound in aqueous media are 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and 5,6-δ-lactone.[1][3] This degradation can occur through spontaneous chemical hydrolysis and is also facilitated by enzymatic action in biological systems.[1][6]
Q3: How can I improve the stability of this compound for my experiments?
A3: Several strategies can be employed to enhance the stability of this compound:
-
Use of Analogs: Chemically stable analogs have been developed. For instance, replacing the epoxide with an ether group, as in 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA), confers resistance to hydrolysis.[1][7]
-
Esterification: Esterification of the carboxyl group to form a methyl ester (5,6-EET-Me) can improve chemical stability.[1][7]
-
pH and Temperature Control: Since stability is pH-dependent, maintaining a slightly alkaline pH may slow hydrolysis.[1] Performing experiments at lower temperatures can also reduce the degradation rate.[5]
-
Inhibition of Metabolism: In cellular systems, inhibiting soluble epoxide hydrolase (sEH), the enzyme that metabolizes most EETs to their less active DHETs, can prolong the biological effects of endogenously produced EETs.[8][9]
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure long-term stability, this compound should be stored at -80°C.[2][10] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent auto-oxidation.[10][11] For experimental use, prepare fresh solutions and use them promptly.
Troubleshooting Guides
Issue: Inconsistent or no biological activity observed in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay. Consider using a more stable analog like PTPA or 5,6-EET-Me.[1][7] |
| Incorrect Storage | Ensure this compound is stored at -80°C under an inert gas.[2][10][11] Verify the integrity of a new aliquot by a suitable analytical method like LC-MS if degradation is suspected. |
| Metabolism in Cellular Assays | If using cell-based assays, consider that 5,6-EET can be metabolized by cyclooxygenases (COX).[1][12] Pre-treatment with a COX inhibitor like indomethacin can help elucidate if the observed effects are due to 5,6-EET itself or its metabolites.[1][12] |
| Incorrect pH of the buffer | Check the pH of your experimental buffer. 5,6-EET is less stable in neutral to acidic conditions.[1] Adjusting to a slightly alkaline pH might improve stability, but ensure this is compatible with your experimental system. |
Issue: Difficulty in quantifying this compound levels in biological samples.
| Possible Cause | Troubleshooting Step |
| Rapid Degradation during Sample Processing | The labile nature of 5,6-EET makes direct quantification challenging. A method has been developed that involves converting 5,6-EET and its diol (5,6-DHET) to the more stable 5,6-δ-lactone for extraction and purification, followed by reconversion to 5,6-DHET for quantification by GC-MS.[3][4] |
| Low Endogenous Levels | Endogenous levels of 5,6-EET can be very low. Ensure your analytical method (e.g., LC-MS/MS) has sufficient sensitivity and is optimized for this analyte. |
Quantitative Data Summary
Table 1: Stability of 5,6-EET and its Analog PTPA in Aqueous Solution
| Compound | Incubation Time (minutes) | Concentration Remaining (%) | Reference |
| 5,6-EET | 120 | >40% (at room temperature) | [5] |
| 5,6-EET | 120 | Significantly decreased | [1] |
| PTPA | 120 | Unchanged | [1] |
Table 2: Vasoactive Potency of 5,6-EET and its Analog PTPA
| Compound | Artery | EC50 (µmol/L) | Maximal Relaxation (%) | Reference |
| 5,6-EET | Bovine Coronary | 1 | 80-90 | [1] |
| 5,6-EET-Me | Bovine Coronary | 1 | 79 ± 9 | [1] |
| PTPA | Bovine Coronary | 1 | 86 ± 5 | [1] |
Experimental Protocols
Protocol 1: Assessment of 5,6-EET Stability in Aqueous Buffer
-
Preparation of 5,6-EET Solution: Prepare a stock solution of 5,6-EET in an organic solvent (e.g., ethanol) and store at -80°C.
-
Incubation: Dilute the 5,6-EET stock solution to the final desired concentration (e.g., 1 µM) in the aqueous buffer of choice (e.g., Krebs-Henseleit solution, pH 7.4).[12] Incubate the solution at a controlled temperature (e.g., 37°C or room temperature).[1][5]
-
Time Points: At various time points (e.g., 0, 10, 30, 60, 120 minutes), take an aliquot of the solution.[1]
-
Extraction: Immediately perform a lipid extraction on the aliquot.
-
Analysis: Analyze the extracted sample by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining 5,6-EET.[1][5]
Protocol 2: Vascular Reactivity Assay for 5,6-EET and its Analogs
-
Vessel Preparation: Isolate arterial rings (e.g., bovine coronary arteries, 2 mm diameter, 3 mm width) and mount them in an organ chamber containing Krebs' buffer at 37°C, gassed with 95% O2-5% CO2.[1][12]
-
Pre-contraction: Contract the vessels to 50-75% of their maximum response to KCl with a thromboxane-mimetic such as U46619 (10-20 nmol/L).[1]
-
Cumulative Additions: Add cumulative concentrations of 5,6-EET or its analogs to the organ chamber, allowing the relaxation to stabilize between additions.[1]
-
Data Recording: Record the tension and express the results as a percentage of relaxation from the pre-contracted tone.[1]
-
(Optional) Mechanistic Studies: To investigate the involvement of specific pathways, pre-incubate the arterial rings with inhibitors such as indomethacin (for COX) or iberiotoxin (for BKCa channels) before pre-contraction.[1]
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing 5,6-EET Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 5,6-epoxyeicosatrienoic acid (5,6-EET) during sample preparation. Given its inherent instability, proper handling is crucial for accurate quantification and analysis of this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What makes 5,6-EET so unstable compared to other EET regioisomers?
A1: 5,6-EET is particularly susceptible to degradation due to two main factors:
-
Chemical Instability: Under neutral and acidic conditions, 5,6-EET readily undergoes spontaneous hydrolysis to form 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and its δ-lactone. This reaction is autocatalyzed by the proximity of the carboxylic acid group to the epoxide. In physiological buffer, its half-life can be as short as 8 minutes.
-
Enzymatic Degradation: Like other EETs, 5,6-EET is a substrate for soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH), which efficiently convert it to the less active 5,6-DHET.
Q2: What are the immediate steps I should take after sample collection to prevent 5,6-EET degradation?
A2: Immediate processing on ice is critical. For blood samples, collect them in tubes containing anticoagulants (e.g., EDTA) and immediately place them on ice. Centrifuge at a low temperature (e.g., 4°C) as soon as possible to separate plasma or serum. The addition of an sEH inhibitor and an antioxidant to the collection tube is highly recommended.
Q3: What are the ideal long-term storage conditions for samples containing 5,6-EET?
A3: For long-term stability, samples should be stored at -80°C. Studies have shown that while storage at -20°C can slow degradation, significant loss can still occur over time. The addition of antioxidants like butylated hydroxytoluene (BHT) can further enhance stability during long-term storage.
Q4: Can I use commercially available sEH inhibitors to protect 5,6-EET in my samples?
A4: Yes, using sEH inhibitors is a highly effective strategy. Adding a potent sEH inhibitor to your samples immediately after collection will prevent enzymatic degradation. It is crucial to ensure the inhibitor is compatible with your downstream analytical methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during sample preparation for 5,6-EET analysis.
Low Recovery of 5,6-EET After Extraction
| Potential Cause | Troubleshooting Tip |
| Degradation during sample collection and initial processing. | Ensure blood is collected in tubes with anticoagulant and immediately placed on ice. Process within 30-60 minutes. Add an sEH inhibitor and an antioxidant (e.g., BHT) to the collection tube. |
| Inefficient liquid-liquid extraction (LLE). | Use a non-polar solvent like ethyl acetate or hexane. Ensure vigorous vortexing for thorough mixing. Perform the extraction twice and pool the organic layers to maximize recovery. |
| Suboptimal solid-phase extraction (SPE) protocol. | Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the pH of the loading and wash solutions to ensure 5,6-EET is in a neutral form for better retention on reversed-phase sorbents. Use a wash solvent that is strong enough to remove interferences but not elute 5,6-EET. Ensure complete elution with an appropriate solvent. |
| Degradation during solvent evaporation. | Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., room temperature or slightly above). Avoid prolonged exposure to air and heat. |
High Variability in 5,6-EET Measurements
| Potential Cause | Troubleshooting Tip |
| Inconsistent sample handling procedures. | Standardize all sample collection, processing, and storage protocols. Ensure all samples are treated identically and for the same duration at each step. |
| Batch-to-batch variation in SPE cartridges. | Test a new batch of SPE cartridges with a standard solution to ensure consistent performance before processing valuable samples. |
| Matrix effects in LC-MS/MS analysis. | Use a stable isotope-labeled internal standard for 5,6-EET to correct for matrix effects and variations in extraction efficiency. Optimize the chromatography to separate 5,6-EET from co-eluting interfering compounds. |
| Freeze-thaw cycles. | Aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles, which can lead to degradation. |
Quantitative Data Summary
The stability of 5,6-EET is highly dependent on storage conditions. The following table summarizes the relative stability under various conditions.
| Condition | Parameter | Observation | Citation |
| Temperature | In vitro stability in buffer | At room temperature, >40% of 5,6-EET remained after 2 hours. | [1] |
| Temperature | Long-term storage | Storage at -80°C is superior to -20°C for preserving 5,6-EET. | [2] |
| pH | Chemical stability | 5,6-EET is unstable in neutral and acidic aqueous solutions, rapidly converting to 5,6-DHET and its δ-lactone. | [3] |
| Antioxidants | Effect of BHT | Addition of butylated hydroxytoluene (BHT) reduces the artificial formation of hydroxy-PUFAs during sample preparation. | [2] |
| Freeze-Thaw Cycles | Stability | Repeated freeze-thaw cycles can lead to a 40-50% loss of 5,6-EET. | [3] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
-
Collection: Collect whole blood into a lavender-top (EDTA) tube.
-
Immediate Steps: Gently invert the tube 8-10 times to mix the anticoagulant. Immediately place the tube on ice.
-
Addition of Stabilizers (Optional but Recommended): To the whole blood, add a final concentration of a suitable sEH inhibitor and an antioxidant like BHT (e.g., 10 µM).
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Storage: Aliquot the plasma into pre-chilled, labeled cryovials. Immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) of 5,6-EET from Plasma
-
Sample Pre-treatment: Thaw the plasma sample on ice. To 1 mL of plasma, add a known amount of a stable isotope-labeled internal standard for 5,6-EET. Acidify the sample to pH 3-4 with a dilute acid (e.g., 1% formic acid).
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Follow with a wash of 3 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum for 10-15 minutes.
-
Elution: Elute the 5,6-EET with 2 mL of a suitable organic solvent, such as ethyl acetate or methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Signaling Pathways and Experimental Workflows
5,6-EET Degradation Pathway
References
Technical Support Center: Optimizing LC-MS/MS Parameters for 5,6-EET Isomers
Welcome to the technical support center for the analysis of 5,6-epoxyeicosatrienoic acid (5,6-EET) isomers by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing 5,6-EET isomers?
A1: The primary challenges in analyzing 5,6-EET isomers include:
-
Chemical Instability: 5,6-EET is notably unstable and can be readily converted to its corresponding 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) or form a 5,6-δ-lactone, especially in aqueous or acidic conditions.[1][2][3] This instability can lead to underestimation of the true concentration of 5,6-EET.
-
Isomer Separation: Distinguishing 5,6-EET from its other regioisomers (8,9-EET, 11,12-EET, and 14,15-EET) and separating its enantiomers ((5S,6R)-EET and (5R,6S)-EET) requires specialized chromatographic techniques.[4][5]
-
Low Endogenous Levels: EETs are often present at very low concentrations in biological samples, necessitating highly sensitive analytical methods.[6]
Q2: How can I improve the stability of 5,6-EET during sample preparation and analysis?
A2: To mitigate the instability of 5,6-EET, consider the following:
-
Derivatization: Chemical derivatization of the carboxylic acid moiety can protect the molecule from lactonization and improve its stability and ionization efficiency.[1] A common derivatization agent is 1-amino-4-methylpiperidine (AMPP).[1]
-
pH Control: Maintain neutral or slightly basic pH during sample extraction and storage to minimize acid-catalyzed hydrolysis and lactone formation.
-
Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to reduce the rate of degradation.
-
Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), during sample preparation can prevent oxidative degradation of EETs.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation.
Q3: What type of liquid chromatography should be used for separating 5,6-EET isomers?
A3: A combination of reversed-phase and chiral chromatography is typically required for comprehensive isomer separation:
-
Reversed-Phase LC: A C18 column is commonly used for the separation of EET regioisomers.[7][8]
-
Chiral LC: For the separation of 5,6-EET enantiomers, a chiral stationary phase is necessary. Polysaccharide-based columns, such as Chiralpak AD-H or Chiralcel OD, are frequently employed, often with a normal-phase mobile phase.[4][5]
Troubleshooting Guides
Poor Peak Shape and Resolution
| Problem | Possible Causes | Solutions |
| Peak Tailing | Secondary interactions with the column; Column contamination; Inappropriate mobile phase pH. | Use a column with end-capping; Flush the column with a strong solvent; Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Split Peaks | Column void; Partially blocked frit; Injection solvent stronger than the mobile phase. | Replace the column; Replace the frit; Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Poor Resolution of Regioisomers | Inadequate chromatographic separation. | Optimize the gradient elution profile; Use a longer column or a column with a smaller particle size for higher efficiency. |
| Co-elution of Enantiomers | Incorrect chiral column or mobile phase. | Screen different chiral columns (e.g., Chiralpak, Chiralcel); Optimize the normal-phase mobile phase composition (e.g., hexane/isopropanol ratio).[4][5] |
Low Signal Intensity or No Peak
| Problem | Possible Causes | Solutions |
| Low Signal for 5,6-EET | Degradation of 5,6-EET to 5,6-DHET or 5,6-lactone.[1][2][3] | Implement derivatization to improve stability[1]; Ensure proper sample handling at low temperatures and appropriate pH. |
| No Peaks Detected | Insufficient sample concentration; Ion suppression from matrix components; Incorrect MS/MS parameters. | Concentrate the sample extract; Improve sample clean-up using solid-phase extraction (SPE); Optimize MRM transitions and collision energies for each isomer. |
| Signal Suppression | Co-eluting matrix components interfering with ionization. | Improve chromatographic separation to resolve the analyte from interfering compounds; Use a more effective sample preparation technique like SPE. |
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
-
Protein Precipitation: Precipitate proteins by adding three volumes of ice-cold acetonitrile containing an internal standard and an antioxidant (e.g., BHT) to one volume of plasma.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the EETs with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
LC-MS/MS Method for Regioisomer Separation
| Parameter | Condition |
| LC Column | C18 reversed-phase, e.g., Waters Acquity UPLC BEH shield C18 (1.7 µm, 2.1 x 150 mm)[1] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of all four regioisomers (e.g., a gradient from 30% to 90% B over 15 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table of MRM Transitions for EET Regioisomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5,6-EET | 319.2 | 191.1 | 15 |
| 8,9-EET | 319.2 | 155.1 | 18 |
| 11,12-EET | 319.2 | 167.1 | 16 |
| 14,15-EET | 319.2 | 219.2 | 12 |
Note: Optimal collision energies may vary depending on the mass spectrometer used.
Chiral LC Method for 5,6-EET Enantiomer Separation
| Parameter | Condition |
| LC Column | Chiralpak AD-H (5 µm, 4.6 x 250 mm)[4] |
| Mobile Phase | Hexane:Isopropanol (e.g., 99:1 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
Visualizations
Caption: A generalized experimental workflow for the analysis of 5,6-EET isomers.
Caption: A simplified overview of the 5,6-EET synthesis, metabolism, and signaling pathways.[9][10][11][12][13]
References
- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolution of epoxyeicosatrienoate enantiomers by chiral phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of 5,6-EET Quantification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of 5,6-epoxyeicosatrienoic acid (5,6-EET) presents a significant analytical challenge due to its inherent chemical instability and low endogenous concentrations. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common sources of variability in 5,6-EET quantification. By offering structured solutions and detailed protocols, we aim to enhance the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Pre-Analytical & Sample Handling
Question 1: I'm seeing highly variable or unexpectedly low 5,6-EET levels in my samples. What could be happening during sample collection and handling?
Answer: Variability in 5,6-EET levels often originates from pre-analytical factors. 5,6-EET is notoriously unstable and can be rapidly degraded both chemically and enzymatically.
-
Chemical Instability: 5,6-EET is susceptible to hydrolysis, especially under acidic or neutral aqueous conditions, converting to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), or rearranging to the more stable 5,6-δ-lactone.[1][2][3] The half-life of 5,6-EET in aqueous buffer can be as short as a few minutes.[2][4]
-
Enzymatic Degradation: Soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) actively metabolize 5,6-EET to 5,6-DHET.[5][6][7] This enzymatic activity can persist in improperly handled or stored samples.
Troubleshooting Steps:
-
Rapid Processing: Process samples as quickly as possible after collection. Keep them on ice at all times to minimize enzymatic activity.[8]
-
Anticoagulant Choice: For blood samples, use an anticoagulant like EDTA and immediately centrifuge at a low temperature to separate plasma or serum.
-
sEH Inhibition: Consider adding a specific sEH inhibitor to your collection tubes to prevent enzymatic degradation of 5,6-EET to 5,6-DHET.
-
pH Control: Maintain a slightly basic pH during initial sample handling to reduce acid-catalyzed hydrolysis.
-
Storage: For long-term storage, immediately flash-freeze samples in liquid nitrogen and store them at -80°C.[8] Be aware that repeated freeze-thaw cycles can lead to a significant loss of 5,6-EET.[1]
-
Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to the collection tubes to prevent lipid peroxidation, which can affect the entire eicosanoid profile.[8]
Sample Preparation & Extraction
Question 2: My 5,6-EET recovery is poor and inconsistent after sample extraction. How can I improve my extraction method?
Answer: Inefficient or variable extraction is a common source of error. The choice of extraction method and its careful execution are critical for reliable quantification. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.
-
Liquid-Liquid Extraction (LLE): This technique separates lipids based on their solubility in organic solvents.[8] Ethyl acetate is a common choice for extracting eicosanoids.[9] However, it can be less selective and may co-extract interfering substances.
-
Solid-Phase Extraction (SPE): C18-based SPE is frequently used to separate eicosanoids from more polar compounds in the sample matrix.[8][10] It generally provides cleaner extracts than LLE.
Troubleshooting Steps:
-
Method Optimization: If using LLE, ensure vigorous mixing and complete phase separation. Back-extraction can improve recovery. For SPE, optimize the wash and elution steps. A common issue is the premature elution of the analyte or co-elution of interfering compounds.
-
Internal Standard Addition: Add an appropriate internal standard before starting the extraction process. This is crucial to correct for analyte losses during sample preparation. A stable isotope-labeled internal standard for 5,6-EET (e.g., 5,6-EET-d11) is the ideal choice.[4][11]
-
pH Adjustment: Before extraction, acidify the sample to a pH of approximately 3-4. This protonates the carboxylic acid group of 5,6-EET, making it less water-soluble and improving its retention on C18 SPE cartridges and its extraction into organic solvents.
-
Derivatization for Stability: Given the instability of 5,6-EET, some methods utilize derivatization to a more stable compound. For instance, converting 5,6-EET to 5,6-δ-lactone or further to 5,6-DHET can provide a more stable analyte for quantification, though this requires careful control and validation.[2][12] Another approach is derivatization with a pyridinium analog, which can improve stability and ionization efficiency in mass spectrometry.[4]
Analytical Quantification (LC-MS/MS)
Question 3: I'm observing high variability and poor signal-to-noise for 5,6-EET in my LC-MS/MS analysis. What are the potential causes?
Answer: Several factors during LC-MS/MS analysis can contribute to variability and poor performance for 5,6-EET.
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids) can suppress or enhance the ionization of 5,6-EET in the mass spectrometer source, leading to inaccurate quantification.[13][14][15]
-
Poor Chromatography: Isomeric overlap is a concern in eicosanoid analysis. Chromatographic separation of 5,6-EET from its other regioisomers (8,9-EET, 11,12-EET, and 14,15-EET) is essential for accurate quantification.[16]
-
Analyte Instability: 5,6-EET can degrade in the autosampler, especially if not kept at a low temperature.
Troubleshooting Steps:
-
Assess Matrix Effects: To quantify the matrix effect, compare the signal of a standard spiked into a post-extraction blank matrix sample with the signal of the same standard in a neat solvent.[13] If significant matrix effects are present, improve the sample cleanup procedure or use a matrix-matched calibration curve.
-
Internal Standard: The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations in instrument response.[10][16][17]
-
Chromatographic Optimization: Ensure your LC method provides adequate separation of all EET regioisomers. This may require adjusting the mobile phase gradient, flow rate, or using a different column chemistry.
-
MS/MS Parameter Optimization: Optimize the MS/MS parameters (e.g., collision energy) for 5,6-EET and its internal standard to achieve the best sensitivity and specificity. Monitor specific multiple reaction monitoring (MRM) transitions.[16]
-
Autosampler Temperature: Keep the autosampler at a low temperature (e.g., 4°C) to minimize the degradation of 5,6-EET in the prepared samples.
-
Consider Derivatization: Derivatization can improve the chromatographic behavior and ionization efficiency of 5,6-EET.[4]
Quantitative Data Summary
The following table summarizes the impact of different handling and storage conditions on 5,6-EET stability, illustrating the importance of proper pre-analytical procedures.
| Condition | Time | Remaining 5,6-EET (%) | Primary Degradation Products | Reference |
| Aqueous Buffer (Room Temp) | 2 hours | >40% | 5,6-DHET, 5,6-δ-lactone | [9] |
| Oxygenated Krebs' Buffer | ~8 min (t1/2) | 50% | 5,6-DHET, 5,6-δ-lactone | [2] |
| Repeated Freeze-Thaw Cycles | Multiple | 50-60% | Not specified | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 5,6-EET from Plasma
-
Internal Standard Spiking: To 100 µL of plasma, add the stable isotope-labeled internal standard (e.g., 5,6-EET-d11).
-
Protein Precipitation & Hydrolysis (Optional): Add 4 volumes of cold acetonitrile to precipitate proteins. If measuring total EETs (free and esterified), perform a basic hydrolysis step (e.g., with KOH) at this stage.
-
Acidification: Acidify the sample to pH ~3.5 with a dilute acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the 5,6-EET and other eicosanoids with 1 mL of methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Parameters for 5,6-EET Quantification
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from ~30% B to 95% B over several minutes to ensure separation of EET isomers.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
5,6-EET: Monitor the transition of the precursor ion to a specific product ion.
-
Internal Standard (e.g., 5,6-EET-d11): Monitor the corresponding mass-shifted transition.
-
Note: Specific MRM transitions and collision energies must be optimized for your particular instrument.
Visualizing Key Processes
Metabolic Fate of 5,6-EET
References
- 1. researchgate.net [researchgate.net]
- 2. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. researchgate.net [researchgate.net]
- 13. What is matrix effect and how is it quantified? [sciex.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5R(6S)-EET Handling and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the non-enzymatic hydrolysis of 5R(6S)-epoxyeicosatrienoic acid (5,6-EET) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My 5,6-EET seems to be degrading quickly in my aqueous buffer. Why is this happening?
A1: 5,6-EET is known to be chemically unstable, particularly in neutral and acidic aqueous solutions.[1] It can rapidly undergo non-enzymatic hydrolysis to form 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and 5,6-δ-lactone.[1][2] The half-life of 5,6-EET in aqueous buffer can be less than 10 minutes, making it challenging to work with.[1][3]
Q2: What are the main products of 5,6-EET degradation?
A2: The primary degradation products of 5,6-EET are 5,6-DHET and 5,6-δ-lactone.[1][2] In biological systems, enzymatic hydrolysis by soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) also converts 5,6-EET to 5,6-DHET.[4][5]
Q3: How do temperature and pH affect the stability of 5,6-EET?
A3: Both temperature and pH significantly impact the stability of 5,6-EET. While specific quantitative data across a wide range of conditions is limited in the provided search results, it is established that 5,6-EET is more stable in alkaline aqueous solutions.[1] One study noted that at room temperature, over 40% of 5,6-EET remained after 2 hours, suggesting sufficient stability for short-term in vitro experiments if conditions are carefully controlled.[6]
Q4: Are there stable analogs of 5,6-EET available for research?
A4: Yes, due to the inherent instability of 5,6-EET, stable analogs have been developed. For example, 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA) is a hydrolysis-resistant analog where the epoxide group is replaced by an ether group.[1]
Q5: Can I use the methyl ester of 5,6-EET to improve stability?
A5: Some studies have utilized the methyl ester of 5,6-EET due to its improved chemical stability.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of 5,6-EET in samples. | Rapid non-enzymatic hydrolysis during sample preparation, storage, or analysis.[1][7] | - Prepare solutions immediately before use.- Work at low temperatures (on ice) whenever possible.- Use an alkaline buffer (pH > 7.4) if compatible with your experiment.- Minimize the time between sample preparation and analysis. |
| Inconsistent experimental results. | Variable degradation of 5,6-EET between experiments. | - Standardize all handling procedures, including incubation times, temperatures, and buffer compositions.- Consider using a stable analog of 5,6-EET for longer experiments.[1] |
| Difficulty in quantifying 5,6-EET. | The compound is degrading during the analytical process. | - Utilize analytical methods developed for labile molecules, such as LC-MS/MS.[7][8]- Consider a method that quantifies 5,6-EET via its more stable lactone derivative.[3][9] |
Quantitative Data Summary
The stability of 5,6-EET is highly dependent on the experimental conditions. Below is a summary of reported stability data.
| Condition | Time | Remaining 5,6-EET | Reference |
| Distilled water at 37°C | < 10 minutes | ~50% (half-life) | [1] |
| Oxygenated Krebs' buffer | ~ 8 minutes | ~50% (half-life) | [3][9] |
| Various buffers at room temperature | 2 hours | > 40% | [6] |
Experimental Protocols
Protocol 1: General Handling and Storage of 5,6-EET
-
Storage: Store 5,6-EET in an organic solvent such as ethanol at -80°C for long-term stability.[2]
-
Preparation of Stock Solutions: Allow the vial to warm to room temperature before opening to prevent condensation. Prepare a high-concentration stock solution in an organic solvent like ethanol or DMSO.
-
Preparation of Working Solutions: Immediately before use, dilute the stock solution in the desired aqueous buffer. It is recommended to keep the buffer on ice to minimize degradation. If possible, use a slightly alkaline buffer (pH > 7.4).
-
Experimental Use: Add the working solution to your experimental system immediately after preparation. For experiments longer than a few hours, consider the rate of degradation and its potential impact on your results.
Protocol 2: Quantification of 5,6-EET and its Metabolite 5,6-DHET by LC-MS/MS
This is a generalized protocol based on common practices.
-
Sample Collection: Collect biological samples and immediately add an antioxidant (e.g., butylated hydroxytoluene) and an internal standard. Snap-freeze samples in liquid nitrogen and store them at -80°C until analysis.
-
Lipid Extraction: Perform lipid extraction using a method like the Bligh and Dyer method or solid-phase extraction.[7][8]
-
Saponification (Optional): To measure total 5,6-EET (free and esterified), samples can be saponified to release EETs from phospholipids.[7]
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.[8]
-
Employ a gradient elution with solvents such as water and acetonitrile, often with a small amount of acetic acid.[1]
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Monitor the specific mass transitions for 5,6-EET, 5,6-DHET, and the internal standards.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolism and signaling of 5,6-EET.
Experimental Workflow for Minimizing Hydrolysis
Caption: Workflow for handling 5,6-EET to minimize degradation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | 5,6-EET is hydrolysed to 5,6-DHET by EPHX2 [reactome.org]
- 5. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
derivatization techniques for stable 5,6-EET analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization and analysis of 5,6-epoxyeicosatrienoic acid (5,6-EET).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for 5,6-EET analysis.
Issue 1: Low or No Detectable 5,6-EET Signal
-
Question: I am not detecting a signal for 5,6-EET in my samples, or the signal is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low or undetectable 5,6-EET signals are a common issue, primarily due to its inherent instability. 5,6-EET is susceptible to rapid hydrolysis to 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and intramolecular lactonization to 5,6-δ-lactone, especially in aqueous or acidic conditions.[1][2][3] The half-life of 5,6-EET in physiological buffer can be as short as 8 minutes.[2][3]
Potential Causes & Solutions:
Potential Cause Recommended Solution Sample Degradation - Minimize sample handling time and keep samples on ice or at 4°C.[4] - Ensure the pH of the sample and buffers is neutral or slightly alkaline, as acidic conditions catalyze hydrolysis.[2] - Consider immediate extraction and derivatization after sample collection. Inefficient Extraction - Use a validated lipid extraction method, such as a modified Bligh and Dyer method.[5] - Ensure complete solvent evaporation before derivatization, as residual water can interfere with the reaction. Incomplete Derivatization - Optimize derivatization conditions (temperature, time, reagent concentration). - For silylation (GC-MS), ensure anhydrous conditions as reagents are moisture-sensitive.[6] - For PFB-Br derivatization, ensure the catalyst (e.g., diisopropylethylamine) is fresh and added in the correct proportion.[1] Suboptimal MS Conditions - Tune the mass spectrometer for the specific m/z transitions of your derivatized 5,6-EET. - For LC-MS, consider charge-reversal derivatization with reagents like AMPP to significantly enhance signal in positive ion mode.[7][8]
Issue 2: Presence of Multiple or Unexpected Peaks
-
Question: My chromatogram shows multiple peaks that could correspond to 5,6-EET, or I see large peaks for 5,6-DHET and the 5,6-δ-lactone. How can I confirm the identity of my peaks and improve specificity?
-
Answer: The presence of multiple peaks can arise from the degradation of 5,6-EET into its lactone and diol forms, or from the formation of isomers.[1][2][3]
Potential Causes & Solutions:
Potential Cause Recommended Solution Degradation Products - The presence of 5,6-DHET and 5,6-δ-lactone peaks indicates sample instability. Refer to the solutions for "Low or No Detectable 5,6-EET Signal". - Some methods intentionally convert 5,6-EET to its lactone or diol for more stable analysis.[3] Ensure your methodology accounts for this. Isomer Formation - In some derivatization methods, particularly silylation for GC-MS, multiple derivatives of the same analyte can form.[9] Optimize derivatization conditions to favor a single product. - Use high-resolution chromatography columns to separate regioisomers (e.g., 8,9-EET, 11,12-EET) and stereoisomers if necessary.[1][8] Matrix Interference - Improve sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering compounds from the biological matrix. Confirmation of Identity - Use tandem mass spectrometry (MS/MS) to obtain fragment ions specific to your derivatized 5,6-EET for confident identification.[1][4] - Analyze authentic standards of 5,6-EET, 5,6-DHET, and the 5,6-δ-lactone under the same conditions to confirm retention times and fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for 5,6-EET analysis?
A1: Derivatization serves several crucial purposes for the analysis of 5,6-EET:
-
Improved Stability: Due to the proximity of the carboxylic acid and the epoxide, 5,6-EET is chemically unstable and readily converts to its δ-lactone or hydrolyzes to 5,6-DHET.[1][2] Derivatizing the carboxylic acid group, for instance by esterification, greatly enhances the stability of the molecule.[2]
-
Enhanced Volatility (for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS), native eicosanoids are not sufficiently volatile. Derivatization, typically through silylation or esterification, increases their volatility, allowing them to be analyzed by GC.[4][10]
-
Increased Ionization Efficiency (for LC-MS): In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can significantly improve the ionization efficiency of 5,6-EET. For example, pentafluorobenzyl (PFB) esters are strongly electron-capturing, leading to high sensitivity in negative-ion mode.[1][11] Charge-reversal derivatization with reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) converts the carboxylic acid to a cationic amide, leading to a 10- to 20-fold improvement in detection sensitivity in positive-ion mode.[7][8]
Q2: What are the most common derivatization techniques for 5,6-EET analysis?
A2: The choice of derivatization technique often depends on the analytical platform (GC-MS vs. LC-MS).
| Technique | Platform | Description | Advantages | Reference |
| Pentafluorobenzyl (PFB) Esterification | LC-MS, GC-MS | The carboxylic acid is converted to a PFB ester using PFB-Br. | High sensitivity in negative-ion mode (ECAPCI or ECNI), thermally stable. | [1][11] |
| Charge-Reversal Derivatization (e.g., AMPP) | LC-MS | The carboxylic acid is converted to a cationic amide. | Greatly improved sensitivity in positive-ion mode, preserves the labile 5,6-EET structure. | [7][8] |
| Silylation (e.g., with BSTFA) | GC-MS | Hydroxyl and carboxyl groups are converted to trimethylsilyl (TMS) ethers/esters. | Increases volatility and thermal stability for GC analysis. | [6] |
| Lactone/Diol Conversion | GC-MS | 5,6-EET is intentionally converted to the more stable 5,6-δ-lactone or 5,6-DHET prior to analysis. | Overcomes the inherent instability of 5,6-EET for more robust quantification. | [3][12] |
Q3: How can I ensure accurate quantification of 5,6-EET?
A3: Accurate quantification of 5,6-EET is challenging due to its low endogenous levels and instability. The use of an appropriate internal standard is critical. Stable isotope-labeled internal standards (e.g., ¹³C₂₀-5,6-EET or d₁₁-5,6-EET) are the gold standard.[1][8] These standards have nearly identical chemical and physical properties to the endogenous analyte, allowing them to correct for analyte loss during sample preparation, extraction, and derivatization, as well as for variations in instrument response.[13][14]
Experimental Protocols
Protocol 1: Pentafluorobenzyl (PFB) Ester Derivatization for LC-MS Analysis
This protocol is adapted from methods for eicosanoid analysis.[1]
-
Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction). Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 10 µL of 10% (v/v) N,N-diisopropylethylamine (DIPEA) in acetonitrile.
-
Add 10 µL of 10% (v/v) 2,3,4,5,6-pentafluorobenzyl bromide (PFB-Br) in acetonitrile.
-
-
Incubation: Cap the vial and heat at 45°C for 30 minutes.
-
Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the sample in the mobile phase for LC-MS analysis.
Protocol 2: Silylation for GC-MS Analysis
This is a general protocol for silylating hydroxyl and carboxyl groups.[6]
-
Sample Preparation: Ensure the extracted lipid sample is completely dry, as moisture will deactivate the silylating reagent.
-
Derivatization Reaction:
-
Add 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to the dried sample.
-
Add 50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Incubation: Cap the vial tightly and heat at 60°C for 30-60 minutes.
-
Analysis: Allow the vial to cool to room temperature before injection into the GC-MS.
Visualizations
Caption: General experimental workflow for 5,6-EET analysis.
Caption: Troubleshooting decision tree for low 5,6-EET signal.
References
- 1. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 10. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
protocol for handling and storage of 5R(6S)-EET
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the handling, storage, and use of 5R(6S)-epoxyeicosatrienoic acid (5R(6S)-EET).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
This compound is a lipid signaling molecule, also known as an oxylipin.[1] It is a metabolite of arachidonic acid, formed by the action of cytochrome P450 (CYP) epoxygenases.[2][3] EETs, in general, are involved in the regulation of vascular tone, inflammation, and ion transport.[2][4][5] this compound specifically has been shown to depolarize the transepithelial voltage in renal collecting ducts.[1]
Q2: How should I store this compound upon receipt?
Upon receipt, this compound, which is typically supplied in a solution of an organic solvent like ethanol, should be stored at -20°C.[1] Under these conditions, it is stable for at least one year.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.
Q3: What is the main challenge when working with this compound?
The primary challenge is its instability in aqueous solutions. 5,6-EET, the regioisomer to which this compound belongs, is known to degrade in neutral or acidic aqueous buffers to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), and its δ-lactone.[6][7] This degradation can occur rapidly, with a reported half-life of approximately 8 minutes in Krebs' buffer.[8][9]
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, follow these recommendations:
-
Prepare fresh solutions: Always prepare your aqueous working solutions of this compound immediately before use.
-
Keep on ice: Keep solutions on ice as much as possible.
-
Minimize time in aqueous buffer: Reduce the incubation time of this compound in aqueous media to the shortest possible duration that is compatible with your experimental design.
-
Use of sEH inhibitors: Although 5,6-EET is a relatively poor substrate for soluble epoxide hydrolase (sEH), the enzyme that metabolizes other EETs, using an sEH inhibitor (sEHi) can help to prevent the degradation of any endogenously produced EETs that might interfere with your experiment.[10]
Q5: In which solvents is this compound soluble?
This compound is sparingly soluble in acetonitrile (1-10 mg/ml) and slightly soluble in ethanol (0.1-1 mg/ml).[1]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for this compound and related compounds.
Table 1: Storage and Stability of this compound
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C | [1] |
| Long-term Stability | ≥ 1 year at -20°C | [1] |
| Half-life in Aqueous Buffer | ~8 minutes for 5,6-EET | [8][9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citation |
| Acetonitrile | 1-10 mg/ml (sparingly soluble) | [1] |
| Ethanol | 0.1-1 mg/ml (slightly soluble) | [1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the recommended procedure for preparing solutions of this compound to maintain its integrity.
-
Aliquot Stock Solution:
-
Upon receiving the this compound solution (typically in ethanol), briefly centrifuge the vial to ensure the entire contents are at the bottom.
-
On ice, create single-use aliquots in amber glass or polypropylene vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Prepare Working Solution:
-
Just before the experiment, retrieve one aliquot of the stock solution and allow it to equilibrate to room temperature.
-
Dilute the stock solution into your pre-warmed (e.g., 37°C) aqueous experimental buffer or cell culture medium to the final desired concentration.
-
Vortex briefly to ensure the solution is thoroughly mixed.
-
Ensure the final concentration of the organic solvent (e.g., ethanol) is minimal (ideally ≤ 0.1%) to avoid solvent-induced artifacts.
-
Crucially, include a vehicle control in your experiment containing the same final concentration of the organic solvent.
-
Use the working solution immediately after preparation.
-
Protocol 2: In Vivo Administration via Intrathecal Injection (Rodent Model)
This protocol is adapted from a study investigating the effects of 5,6-EET on pain hypersensitivity.
-
Solvent Exchange:
-
For in vivo applications where ethanol may be undesirable, the solvent of the stock solution can be exchanged to dimethylsulfoxide (DMSO). This should be done carefully, for example, by evaporating the ethanol under a stream of nitrogen and redissolving the lipid in DMSO.
-
-
Preparation of Injection Solution:
-
Dilute the 5,6-EET stock solution in DMSO with sterile saline to the final desired concentration. For example, a 10 µM solution in 3.2% DMSO/saline (v/v) has been used.[11]
-
-
Administration:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or reduced biological effect | 1. Degradation of this compound: The compound may have degraded in the aqueous buffer before reaching its target. 2. Improper Storage: Repeated freeze-thaw cycles or storage at an incorrect temperature may have compromised the stock solution. 3. Incorrect Dilution: Errors in calculating the dilution from the stock solution. | 1. Prepare working solutions fresh immediately before use. Minimize the time the compound spends in aqueous buffer. Consider using a more stable analog if available and appropriate for your experiment. 2. Ensure the stock solution is aliquoted and stored at -20°C. 3. Double-check all calculations and pipetting techniques. |
| Inconsistent results between experiments | 1. Variability in solution preparation: Inconsistent handling or dilution of the compound. 2. Degradation rate varies: The rate of degradation can be influenced by the specific components of your buffer (e.g., pH). 3. Cell culture variability: Differences in cell passage number or health can affect responsiveness. | 1. Follow a standardized and meticulous protocol for preparing solutions. 2. Use the exact same buffer composition for all related experiments. 3. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. |
| Unexpected cellular toxicity | 1. High solvent concentration: The concentration of the organic solvent (e.g., ethanol, DMSO) in the final working solution may be too high for your cells. 2. Compound concentration is too high: The concentration of this compound used may be cytotoxic. | 1. Ensure the final solvent concentration is as low as possible (e.g., ≤ 0.1%). Always include a vehicle control with the same solvent concentration to assess solvent-specific toxicity. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type and assay. |
Signaling Pathways and Experimental Workflows
5,6-EET Signaling Pathway
5,6-EET is produced from arachidonic acid by CYP epoxygenases.[2] It can then elicit cellular responses through several mechanisms, including the activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels, leading to calcium influx.[4] EETs, in general, are also known to signal through G-protein coupled receptors (GPCRs) and can be metabolized by cyclooxygenases (COX) into other bioactive molecules.[10]
Caption: Simplified signaling pathways of 5,6-EET.
Experimental Workflow for Cell-Based Assays
This diagram illustrates a logical workflow for conducting experiments with this compound in a cell culture setting.
Caption: General experimental workflow for using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 11. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 5,6-EET Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 5,6-epoxyeicosatrienoic acid (5,6-EET). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact 5,6-EET analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency, such as 5,6-EET, due to co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1][3] For 5,6-EET, a lipid mediator, common interfering compounds in biological matrices like plasma or serum include phospholipids, salts, and other lipids that can compete for ionization in the mass spectrometer's source, often leading to ion suppression.[4][5][6]
Q2: My 5,6-EET signal is lower than expected or varies significantly between samples. Could this be a matrix effect?
A: Yes, inconsistent or lower-than-expected signal intensity is a classic symptom of matrix effects, particularly ion suppression.[2][7] To confirm this, you can perform a post-extraction spike experiment. Compare the signal of a neat 5,6-EET standard to the signal of a blank matrix extract spiked with the same concentration of 5,6-EET. A significant difference in signal intensity points to the presence of matrix effects.[3]
Q3: How can I reduce matrix effects during sample preparation for 5,6-EET analysis?
A: Effective sample preparation is crucial for minimizing matrix effects by selectively isolating 5,6-EET while removing interfering matrix components.[8][9] Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differing solubilities in two immiscible liquids. For a relatively non-polar compound like 5,6-EET, an LLE using a non-polar solvent can be effective at separating it from more polar matrix components.[8]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte of interest or the interfering components. For 5,6-EET, a reversed-phase SPE (e.g., C18) can be employed to bind the analyte while more polar interferences are washed away.[6]
-
Phospholipid Removal Techniques: Since phospholipids are a major cause of matrix effects in biological samples, specific techniques can be employed for their removal.[4][5][10] These include specialized SPE cartridges or plates with zirconia-coated silica that selectively retain phospholipids.[4][8]
Q4: What is the role of an internal standard in overcoming matrix effects for 5,6-EET quantification?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before processing.[3] The use of a stable isotope-labeled internal standard (SIL-IS) of 5,6-EET (e.g., d8-5,6-EET) is the most effective method to compensate for matrix effects.[3][11][12] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for an accurate quantification based on the ratio of the analyte signal to the IS signal.[12]
Q5: 5,6-EET is known to be unstable. How does this affect its analysis and how can it be addressed?
A: 5,6-EET is chemically labile and can be rapidly hydrolyzed to 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) or form a 5,6-δ-lactone, especially in aqueous environments.[13][14][15] This instability poses a significant challenge for accurate quantification.[14][15] To address this, derivatization of the carboxylic acid group can be performed to improve stability and enhance ionization efficiency.[13] One approach involves derivatization with a pyridinium analog, which adds a permanent positive charge and allows for detection in the positive ion mode with improved sensitivity.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry analysis of 5,6-EET.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No 5,6-EET Signal | Inefficient extraction; Analyte degradation; Severe ion suppression. | Optimize LLE or SPE protocol; Ensure samples are kept at low temperatures and processed quickly; Implement a phospholipid removal step; Use a stable isotope-labeled internal standard. |
| High Variability in Signal Intensity | Inconsistent sample preparation; Variable matrix effects between samples. | Automate sample preparation steps where possible for consistency; Employ a robust internal standard strategy (SIL-IS is recommended); Perform matrix effect evaluation for each new sample type. |
| Poor Peak Shape (Tailing or Broadening) | Column contamination; Inappropriate mobile phase; Co-elution with interfering substances. | Use a guard column and ensure proper column washing between injections; Optimize the mobile phase composition and gradient; Improve sample clean-up to remove interfering compounds.[7] |
| Inaccurate Quantification | Matrix effects; Lack of a suitable internal standard; Non-linearity of the calibration curve. | Use a stable isotope-labeled internal standard for 5,6-EET; Prepare matrix-matched calibration curves to account for matrix effects[16][17]; Ensure the calibration range covers the expected sample concentrations.[11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 5,6-EET from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: To 500 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., d8-5,6-EET) solution.
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 2 mL of an extraction solvent (e.g., ethyl acetate or hexane).
-
Phase Separation: Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Collection: Carefully collect the upper organic layer containing 5,6-EET.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water, 50:50 v/v) for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 5,6-EET Cleanup
This is a general protocol for reversed-phase SPE that can be optimized for 5,6-EET.[18]
-
Column Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge dry out.[18]
-
Sample Loading: Load the pre-treated sample (e.g., plasma supernatant from protein precipitation) onto the SPE cartridge at a slow flow rate.[18]
-
Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.[18]
-
Elution: Elute 5,6-EET from the cartridge with 3 mL of a strong non-polar solvent (e.g., methanol or acetonitrile).[18]
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[18]
Visualizations
Caption: A generalized workflow for 5,6-EET analysis.
Caption: A troubleshooting decision tree for 5,6-EET analysis.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmi-inc.com [gmi-inc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 5,6-EET Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the epoxyeicosatrienoic acid (EET) enantiomers, 5(R),6(S)-EET and 5(S),6(R)-EET. While direct comparative studies on the individual enantiomers of 5,6-EET are limited in the current literature, this document summarizes the known activities of racemic 5,6-EET in key physiological processes and draws comparisons with other EET regioisomers where stereospecificity has been established.
Executive Summary
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] They are involved in a variety of biological processes, including the regulation of vascular tone, inflammation, and angiogenesis.[1][3][4][5] The four regioisomers of EETs are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, each of which can exist as two enantiomers (R/S and S/R).[2][6] While the biological activities of different regioisomers have been compared, studies directly comparing the enantiomers of 5,6-EET are scarce. This guide consolidates the available data on racemic 5,6-EET and highlights the established stereospecificity of other EETs to provide a framework for understanding the potential differences between 5(R),6(S)-EET and 5(S),6(R)-EET.
Data Presentation: Comparative Biological Activities
The following tables summarize the known biological activities of racemic 5,6-EET in comparison to other EET regioisomers. It is important to note that the activities of 5,6-EET are generally reported for the racemic mixture, and the individual contributions of the 5(R),6(S) and 5(S),6(R) enantiomers have not been fully elucidated.
Table 1: Vasodilatory Effects of EET Regioisomers
| EET Regioisomer | Vascular Bed | Potency/Efficacy | Comments |
| 5,6-EET (racemic) | Rat-tail, rabbit and pig cerebral, rat renal arteries | More potent than other EETs | Induces relaxation.[1] |
| Bovine and canine coronary arteries | Equipotent to other EETs | [1] | |
| 11,12-EET | Rat renal artery | 11(R),12(S)-EET is a potent vasodilator; 11(S),12(R)-EET is inactive. | Demonstrates clear stereospecificity. |
| 14,15-EET | Rat renal artery | Little to no vasodilator effect. | [7] |
Table 2: Anti-inflammatory Effects of EET Regioisomers
| EET Regioisomer | Inflammatory Marker | Potency/Efficacy | Comments |
| 5,6-EET (racemic) | VCAM-1 Expression (TNF-α induced) | Less active than 11,12-EET and 8,9-EET. | Inhibits expression.[1] |
| 8,9-EET (racemic) | VCAM-1 Expression (TNF-α induced) | Less active than 11,12-EET. | Inhibits expression.[1] |
| 11,12-EET (racemic) | VCAM-1 Expression (TNF-α induced) | Most potent inhibitor among EETs. | IC50 of 20 nM.[1] |
| 14,15-EET (racemic) | VCAM-1 Expression (TNF-α induced) | Inactive. | [1] |
Table 3: Angiogenic Effects of EET Regioisomers
| EET Regioisomer | Angiogenic Activity | Potency/Efficacy | Comments |
| 5,6-EET (racemic) | Endothelial cell proliferation, migration, and capillary tube formation | Elicits the greatest effect on proliferation.[1] Promotes migration and tube formation.[1][4] | Pro-angiogenic in vivo.[4] |
| 8,9-EET (racemic) | Endothelial cell migration and capillary tube formation | Promotes migration and tube formation.[1][4] | Pro-angiogenic in vivo.[4] |
| 11,12-EET | Angiogenesis (in vitro) | 11(R),12(S)-EET stimulates angiogenesis; 11(S),12(R)-EET is inactive. | Demonstrates stereospecificity.[6] |
| 14,15-EET (racemic) | Endothelial cell migration and capillary tube formation | No significant effect.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Isolated Aortic Ring Vasodilation Assay
This ex vivo method assesses the vasoactive properties of compounds on isolated arterial rings.
Materials:
-
Male New Zealand white rabbits (2.5–3.0 kg)
-
Krebs-Henseleit Solution (KHS)
-
Carbogen gas (95% O2 / 5% CO2)
-
Phenylephrine
-
5,6-EET enantiomers (or racemic mixture)
-
Organ bath system with isometric force transducer
Procedure:
-
Tissue Preparation: Euthanize the rabbit and carefully dissect the thoracic aorta, placing it in cold KHS. Remove excess connective and adipose tissue. Cut the aorta into rings of 3-5 mm in length. For endothelium-denuded studies, gently rub the intimal surface.
-
Mounting: Mount each aortic ring in an organ bath filled with KHS at 37°C, continuously bubbled with carbogen.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with KHS changes every 15-20 minutes.
-
Viability Check: Induce a contraction with KCl (80 mM) to assess tissue viability.
-
Pre-contraction: Induce a stable, submaximal contraction with phenylephrine (10⁻⁶ M).
-
Concentration-Response Curve: Once a stable plateau is reached, add the 5,6-EET enantiomer in a cumulative manner to generate a concentration-response curve.
-
Data Analysis: Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
In Vitro Matrigel Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® Basement Membrane Matrix
-
24-well plates
-
5,6-EET enantiomers (or racemic mixture)
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 24-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-free medium containing the desired concentration of the 5,6-EET enantiomer or control. Seed the cells onto the solidified Matrigel®.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe and photograph the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
NF-κB Inhibition Assay (Nuclear Translocation)
This assay measures the inhibition of the NF-κB signaling pathway by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
5,6-EET enantiomers (or racemic mixture)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture HAECs to sub-confluency. Pre-incubate the cells with the desired concentration of the 5,6-EET enantiomer or control for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Signaling Pathways and Visualizations
The biological effects of EETs are mediated through various signaling pathways. While the specific pathways activated by individual 5,6-EET enantiomers are not fully defined, the general mechanisms for EETs are illustrated below.
General EET Signaling Pathway
EETs can act on cell surface receptors, potentially G-protein coupled receptors (GPCRs), and intracellular targets to initiate signaling cascades.
Caption: General signaling pathways of 5,6-EET leading to vasodilation, anti-inflammation, and angiogenesis.
Experimental Workflow for Aortic Ring Assay
The following diagram illustrates the key steps in the aortic ring vasodilation assay.
Caption: Workflow for the isolated aortic ring vasodilation assay.
Experimental Workflow for In Vitro Angiogenesis Assay
This diagram outlines the process of the Matrigel® tube formation assay.
Caption: Workflow for the in vitro Matrigel® angiogenesis (tube formation) assay.
Conclusion
While racemic 5,6-EET demonstrates significant biological activity in vasodilation, anti-inflammation, and angiogenesis, the specific roles of its enantiomers, 5(R),6(S)-EET and 5(S),6(R)-EET, remain an area for further investigation. The pronounced stereospecificity observed for other EET regioisomers, such as 11,12-EET, strongly suggests that the biological activities of the 5,6-EET enantiomers are also likely to differ. Future studies directly comparing the effects of these enantiomers are crucial for a comprehensive understanding of their therapeutic potential and for the development of targeted pharmacological agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for designing and interpreting such future research.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6-epoxyeicosatrienoic acid mediates the enhanced renal vasodilation to arachidonic acid in the SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Metabolism of 5,6-EET Enantiomers by Soluble Epoxide Hydrolase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of the two enantiomers of 5,6-epoxyeicosatrienoic acid (5,6-EET), specifically 5R,6S-EET and 5S,6R-EET, by the enzyme soluble epoxide hydrolase (sEH). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key metabolic and signaling pathways.
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases. They play crucial roles in regulating cardiovascular function, inflammation, and pain. The biological activity of EETs is terminated primarily through their hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH). Understanding the stereoselectivity of this metabolic process is critical for the development of therapeutic agents that target the sEH pathway.
Comparative Metabolism of 5,6-EET Enantiomers by sEH
Direct comparative kinetic data (Km, Vmax) for the hydrolysis of individual 5,6-EET enantiomers by sEH is limited in the published literature. This is likely due to the inherent instability of 5,6-EET in aqueous solutions, where it can spontaneously convert to 5,6-δ-lactone, complicating enzymatic assays. However, existing research indicates that 5,6-EET is generally considered a poor substrate for sEH compared to other EET regioisomers (e.g., 14,15-EET and 11,12-EET). Both soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) have been shown to be involved in the enzymatic metabolism of 5,6-EET.
While direct kinetic comparisons for 5,6-EET enantiomers are scarce, studies on structurally similar substrates, such as leukotriene A4 (LTA4), provide insights into the stereoselectivity of sEH. The enzymatic hydrolysis of LTA4 by cytosolic epoxide hydrolase (an enzyme with similar activity to sEH) yields (5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid, indicating a clear stereochemical preference in the enzymatic reaction.
The table below summarizes the kinetic parameters for the hydrolysis of LTA4 by murine and human liver cytosolic epoxide hydrolase, which serves as a surrogate to understand the potential stereoselectivity of sEH.
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/mg/min) |
| Leukotriene A4 | Mouse Liver Cytosolic Epoxide Hydrolase | 5 | 550 |
| Leukotriene A4 | Human Liver Cytosolic Epoxide Hydrolase | 8 | Not specified |
| Data sourced from a study on the enzymatic formation of 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid. |
Biological Activity of 5,6-DHET Enantiomers
The metabolic products of 5,6-EET hydrolysis, the 5,6-DHET enantiomers, exhibit differential biological activities. Notably, the (5S,6R)-DHET enantiomer has been identified as a ligand for the leukotriene D4 (LTD4) receptor. This interaction suggests that the metabolism of 5,6-EET by sEH is not merely a deactivating step but can also lead to the formation of a biologically active molecule with its own specific signaling pathway.
Signaling Pathways
The differential metabolism of 5,6-EET enantiomers leads to the production of diols with distinct signaling capabilities.
Metabolism of 5,6-EET Enantiomers by sEH
The following diagram illustrates the metabolic conversion of the two 5,6-EET enantiomers to their corresponding 5,6-DHETs by sEH.
Caption: sEH metabolizes both 5,6-EET enantiomers to their diol forms.
Signaling Pathway of (5S,6R)-DHET via the LTD4 Receptor
The (5S,6R)-DHET enantiomer activates the LTD4 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to increased intracellular calcium.
Caption: (5S,6R)-DHET activates the LTD4 receptor, leading to cellular responses.
Experimental Protocols
General Protocol for sEH Activity Assay
This protocol provides a general framework for measuring sEH activity. Due to the instability of 5,6-EET, careful handling and consideration of spontaneous lactonization are crucial.
1. Materials:
-
Recombinant human or murine sEH
-
5,6-EET enantiomers (5R,6S-EET and 5S,6R-EET)
-
Assay Buffer: e.g., Tris-HCl buffer (pH 7.4) containing bovine serum albumin (BSA) to improve substrate solubility.
-
Quenching solution: e.g., Acetonitrile or a mixture of organic solvents.
-
Internal standard for LC-MS analysis.
2. Procedure:
-
Prepare substrate solutions of the 5,6-EET enantiomers in an appropriate solvent (e.g., ethanol or DMSO) and then dilute in the assay buffer to the desired concentrations. Prepare fresh solutions immediately before use.
-
Pre-warm the sEH enzyme solution and substrate solutions to the reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the sEH enzyme to the substrate solution. The final reaction volume and enzyme concentration should be optimized based on preliminary experiments.
-
Incubate the reaction mixture for a specific time period, ensuring that the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution.
-
Include control reactions without the enzyme to measure the extent of spontaneous hydrolysis and lactonization of the 5,6-EET enantiomers.
-
Add an internal standard to each sample for accurate quantification.
-
Analyze the formation of the 5,6-DHET enantiomers using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
3. Data Analysis:
-
Calculate the rate of product formation for each enantiomer.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Experimental Workflow for sEH Kinetic Analysis
The following diagram outlines a typical workflow for determining the kinetic parameters of sEH with 5,6-EET enantiomers.
Caption: A standard workflow for analyzing sEH kinetics with 5,6-EET.
Conclusion
The differential metabolism of 5,6-EET enantiomers by sEH represents a critical area of study for understanding the biological roles of these lipid mediators and for the development of targeted therapeutics. While direct comparative kinetic data remains elusive due to technical challenges, the available evidence strongly suggests that sEH exhibits stereoselectivity. Furthermore, the discovery that the (5S,6R)-DHET metabolite can activate the LTD4 receptor pathway highlights the complexity of EET metabolism, where sEH can bioactivate a substrate for a different signaling pathway. Future research focusing on overcoming the challenges of 5,6-EET instability will be crucial for a more complete quantitative understanding of its enantioselective metabolism and the downstream physiological consequences.
Cyclooxygenase Substrate Specificity for 5R(6S)-EET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the current understanding of 5,6-EET as a substrate for COX enzymes compared to other eicosanoids.
Table 1: Qualitative Comparison of Cyclooxygenase Substrate Specificity
| Substrate | COX-1 Activity | COX-2 Activity | Key Observations |
| 5R(6S)-EET | Substrate | Substrate | Metabolized similarly by both isoforms, leading to vasoactive products. In rabbit pulmonary arteries, the physiological response is primarily dependent on COX-1 activity.[1] |
| Arachidonic Acid | Primary Substrate | Primary Substrate | The canonical substrate for both COX-1 and COX-2, leading to the production of various prostaglandins and thromboxanes. |
| 8,9-EET | Substrate | Substrate | Considered a better substrate for both COX-1 and COX-2 compared to 5,6-EET. |
| 11,12-EET | Poor Substrate | Poor Substrate | Generally considered a poor substrate for both COX isoforms. |
| 14,15-EET | Inactive/Inhibitor | Inactive/Inhibitor | Not a substrate and may act as an inhibitor of COX enzymes. |
Table 2: Physiological Effects of 5,6-EET Metabolism by Cyclooxygenase
| Physiological Effect | Vascular Bed | Predominant COX Isoform | Resulting Prostanoids (Putative) | Downstream Signaling |
| Vasoconstriction | Pulmonary Arteries | COX-1 | Thromboxane A2-like compounds | Activation of Thromboxane Receptor (TP), Rho-kinase pathway activation.[1] |
| Vasodilation | Rat Caudal Artery, Rabbit Lung | Not specified, endothelium-dependent | Prostaglandin E1 (PGE1), Prostacyclin (PGI2) analogs | Release of Nitric Oxide (NO) and other COX-derived relaxing factors. |
Experimental Protocols
While a specific, detailed protocol for the metabolism of this compound by COX enzymes is not available, a general experimental workflow can be adapted from standard COX activity assays.
Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism by purified COX-1 and COX-2.
Materials:
-
Purified, recombinant human or ovine COX-1 and COX-2 enzymes
-
This compound substrate
-
Arachidonic acid (as a positive control)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Reducing agent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Indomethacin (non-selective COX inhibitor)
-
SC-560 (selective COX-1 inhibitor)
-
Celecoxib (selective COX-2 inhibitor)
-
LC-MS/MS system for product quantification
Procedure:
-
Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.
-
Reaction Mixture Preparation: In a reaction vessel, combine the reaction buffer, heme cofactor, and reducing agent.
-
Enzyme Addition: Add a known amount of either COX-1 or COX-2 to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Substrate Addition: Initiate the reaction by adding varying concentrations of this compound (or arachidonic acid for the control).
-
Reaction Quenching: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., a solution containing a high concentration of a non-steroidal anti-inflammatory drug like indomethacin and an antioxidant like butylated hydroxytoluene).
-
Product Extraction: Extract the lipid metabolites from the reaction mixture using a solid-phase extraction (SPE) column.
-
Product Quantification: Analyze the extracted samples using a validated LC-MS/MS method to identify and quantify the specific COX-derived metabolites of this compound (e.g., 5,6-epoxy-PGE1, 5,6-dihydroxy-PGE1, and thromboxane analogs).
-
Data Analysis: Plot the initial velocity of product formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Inhibitor Studies: To confirm the involvement of COX-1 and COX-2, parallel experiments can be conducted in the presence of selective inhibitors (SC-560 for COX-1 and celecoxib for COX-2).
Mandatory Visualization
The following diagrams illustrate the known signaling pathways activated by the COX-dependent metabolism of 5,6-EET.
Caption: COX-1 mediated vasoconstriction pathway of 5,6-EET.
Caption: COX-mediated vasodilation pathway of 5,6-EET.
Caption: Experimental workflow for COX metabolism of 5,6-EET.
References
Validating the Efficacy of 5R(6S)-EET: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of 5R(6S)-epoxyeicosatrienoic acid (5R(6S)-EET) in a specific cell line, supported by experimental data and detailed protocols. This document aims to facilitate the validation and assessment of this compound's potential as a therapeutic agent.
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from arachidonic acid that play crucial roles in regulating vascular tone, inflammation, and angiogenesis. Among the four regioisomers of EETs, 5,6-EET has garnered significant interest for its distinct biological activities. This guide focuses on the validation of the effects of the specific enantiomer, this compound.
Comparative Analysis of this compound's Pro-Angiogenic Effects in Endothelial Cells
Recent studies have highlighted the pro-angiogenic potential of 5,6-EET. In a comparative study using a pulmonary murine endothelial cell line, 5,6-EET was identified as the most potent of the four EET regioisomers in stimulating cell proliferation. Furthermore, alongside 8,9-EET, it was shown to promote endothelial cell migration and the formation of capillary-like structures, key events in angiogenesis.
Table 1: Comparison of the Pro-Angiogenic Effects of EET Regioisomers in a Pulmonary Murine Endothelial Cell Line
| EET Regioisomer | Effect on Proliferation | Effect on Migration & Tube Formation |
| 5,6-EET | Greatest Effect | Promotes |
| 8,9-EET | Moderate Effect | Promotes |
| 11,12-EET | Moderate Effect | No significant effect |
| 14,15-EET | Moderate Effect | No significant effect |
Validation of this compound's Activity on TRPA1 Channels in HEK293 Cells
Beyond its pro-angiogenic properties, 5,6-EET has been identified as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain and inflammation signaling. Validation of this effect has been demonstrated in Human Embryonic Kidney 293 (HEK293) cells, a widely used and well-characterized cell line.
Table 2: Comparison of this compound with a Known TRPA1 Agonist in HEK293 Cells
| Compound | Target | Cell Line | Observed Effect |
| This compound (as 5,6-EET) | TRPA1 | HEK293 | Activation at 250 nM[1] |
| Allyl isothiocyanate (AITC) | TRPA1 | HEK293 | Known potent agonist |
Note: While the study demonstrated activation with 5,6-EET, a full dose-response comparison to obtain a comparative EC50 value for the 5R(6S) enantiomer against AITC is a recommended next step for comprehensive validation.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Endothelial Cell Proliferation Assay
This protocol is adapted from studies investigating the proliferative effects of EETs on endothelial cells.
Materials:
-
Pulmonary murine endothelial cell line
-
Endothelial cell growth medium
-
This compound and other EET regioisomers
-
96-well plates
-
Cell proliferation assay kit (e.g., MTT, BrdU)
Procedure:
-
Seed endothelial cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of this compound and other EET regioisomers for 48 hours.
-
Assess cell proliferation using a standard MTT or BrdU assay according to the manufacturer's instructions.
-
Measure absorbance and calculate the percentage of cell proliferation relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This protocol outlines the steps to assess the ability of this compound to induce the formation of capillary-like structures in vitro.[2][3][4][5][6]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
96-well plates
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs onto the gel at a density of 1.5 x 10^4 cells/well.
-
Treat the cells with this compound or a vehicle control.
-
Incubate the plate at 37°C for 4-6 hours.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software.
Intracellular Calcium Imaging for TRPA1 Activation
This protocol describes how to measure changes in intracellular calcium levels in response to this compound in HEK293 cells expressing TRPA1.[7][8]
Materials:
-
HEK293 cells stably expressing human TRPA1
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound and other TRPA1 modulators
-
Fluorescence microscope or plate reader
Procedure:
-
Plate the TRPA1-expressing HEK293 cells on glass coverslips or in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Apply this compound or other test compounds and continuously record the changes in fluorescence intensity over time.
-
Analyze the data to determine the peak fluorescence change, indicating the extent of intracellular calcium increase.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. promocell.com [promocell.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. corning.com [corning.com]
- 7. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Vasodilatory Effects of 5,6-EET Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory properties of 5,6-epoxyeicosatrienoic acid (5,6-EET) stereoisomers, supported by experimental data. While direct comparative studies on the vasodilatory potency of individual 5,6-EET stereoisomers (5S,6R-EET vs. 5R,6S-EET) are limited in the currently available literature, this document summarizes the known effects of racemic 5,6-EET and its analogs, details the experimental protocols used to assess these effects, and illustrates the key signaling pathways involved.
Quantitative Comparison of Vasodilatory Potency
The following table summarizes the vasodilatory potency of racemic 5,6-EET and its analogs in various vascular beds. It is important to note that the vasodilatory effect of 5,6-EET can be species- and vessel-dependent, with some studies even reporting vasoconstrictor effects in specific preparations like the rabbit pulmonary artery.[1][2]
| Compound | Vascular Bed | Species | Pre-constrictor | EC50 / Effective Concentration | Reference |
| 5,6-EET (racemic) | Renal Artery | Spontaneously Hypertensive Rat (SHR) | Phenylephrine | Most potent among EET regioisomers | [3] |
| 5,6-EET-Me (racemic) | Bovine Coronary Artery | Bovine | U46619 | 1 µmol/L | [4] |
| 5,6-EET (racemic) | Canine Coronary Arterioles | Canine | Endothelin | -12.7 to -10.1 log [M] (for all EETs) | [5] |
| PTPA (5,6-EET analog) | Bovine Coronary Artery | Bovine | U46619 | 1 µmol/L | [4] |
Experimental Protocols
The vasodilatory effects of 5,6-EET stereoisomers are typically assessed using isolated artery preparations and isometric tension recording. This ex vivo method allows for the direct measurement of vascular smooth muscle relaxation in a controlled environment.
Isolated Artery Vasodilation Assay
1. Tissue Preparation:
-
Animals are euthanized, and the desired artery (e.g., coronary, renal, mesenteric) is carefully dissected and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.[6]
-
The artery is cleaned of adhering connective and adipose tissue under a dissecting microscope.
-
The vessel is cut into small rings (typically 2-4 mm in length). For microvessel studies, cannulation for pressure myography may be used.[7]
2. Mounting and Equilibration:
-
The arterial rings are mounted on two stainless steel wires or hooks in an organ bath containing oxygenated PSS maintained at 37°C.[7] One wire is fixed, and the other is connected to a force-displacement transducer to record isometric tension.[8][9]
-
The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension, with the PSS being changed every 15-20 minutes.
3. Viability and Endothelium Integrity Check:
-
The viability of the arterial rings is tested by inducing a contraction with a high concentration of potassium chloride (KCl).
-
To check the integrity of the endothelium, the rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine, U46619), and then a known endothelium-dependent vasodilator (e.g., acetylcholine) is added. A relaxation response indicates an intact endothelium.[6]
4. Vasodilation Protocol:
-
The arterial rings are washed and allowed to return to baseline tension.
-
A submaximal contraction is induced using a vasoconstrictor (e.g., phenylephrine, U46619).
-
Once a stable contraction plateau is reached, cumulative concentrations of the 5,6-EET stereoisomer or analog are added to the organ bath.
-
The relaxation response is recorded as a percentage decrease from the pre-constricted tension.
-
The half-maximal effective concentration (EC50) is calculated from the concentration-response curve to determine the potency of the vasodilator.
Signaling Pathways in 5,6-EET-Induced Vasodilation
The vasodilatory action of 5,6-EET is primarily mediated through the hyperpolarization of vascular smooth muscle cells. This is achieved through the activation of specific ion channels. Additionally, in some vascular beds, the metabolism of 5,6-EET by cyclooxygenase (COX) plays a significant role.
Caption: Signaling pathway of 5,6-EET-induced vasodilation.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the vasodilatory effects of 5,6-EET stereoisomers in an isolated artery experiment.
Caption: Experimental workflow for assessing vasodilation.
References
- 1. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-epoxyeicosatrienoic acid mediates the enhanced renal vasodilation to arachidonic acid in the SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel device for in vitro isometric tension recordings of cylindrical artery segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 5,6-EET and Other EET Regioisomers in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are potent lipid signaling molecules involved in the regulation of vascular function, including angiogenesis.[1] Four main regioisomers of EETs exist: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. While all have been implicated in angiogenesis, their specific roles and potencies differ, making a comparative understanding crucial for targeted therapeutic development. This guide provides an objective comparison of the angiogenic properties of 5,6-EET, with a focus on the 5R(6S) enantiomer where data is available, against other EET regioisomers, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of EET Regioisomers in Angiogenesis
The following tables summarize the quantitative effects of different EET regioisomers on key angiogenic processes based on available in vitro and in vivo experimental data. It is important to note that much of the literature refers to 5,6-EET without specifying the enantiomer. Where specific data for 5R(6S)-EET is lacking, data for the racemic mixture is presented.
| Table 1: In Vitro Endothelial Cell Proliferation | ||||
| EET Regioisomer | Cell Type | Concentration | Fold Increase in Proliferation (vs. Control) | Reference |
| 5,6-EET | Pulmonary Murine Endothelial Cells | 1 µM | ~2.5 | [2] |
| 8,9-EET | Pulmonary Murine Endothelial Cells | 1 µM | ~1.8 | [2] |
| 11,12-EET | Pulmonary Murine Endothelial Cells | 1 µM | ~1.7 | [2] |
| 14,15-EET | Pulmonary Murine Endothelial Cells | 1 µM | ~1.5 | [2] |
Note: All four EET regioisomers have been shown to significantly increase endothelial cell proliferation, with 5,6-EET consistently demonstrating the most potent effect.[3][4]
| Table 2: In Vitro Endothelial Cell Migration (Scratch Wound Assay) | ||||
| EET Regioisomer | Cell Type | Concentration | % Wound Closure (at 12h, Relative to Control) | Reference |
| 5,6-EET | Pulmonary Murine Endothelial Cells | 1 µM | Significant increase | [2][4] |
| 8,9-EET | Pulmonary Murine Endothelial Cells | 1 µM | Significant increase | [2][4] |
| 11,12-EET | Pulmonary Murine Endothelial Cells | 1 µM | No significant effect | [3] |
| 14,15-EET | Pulmonary Murine Endothelial Cells | 1 µM | No significant effect | [3] |
Note: Only 5,6-EET and 8,9-EET have been demonstrated to be potent inducers of endothelial cell migration.[4]
| Table 3: In Vitro Tube Formation Assay | ||||
| EET Regioisomer | Cell Type | Concentration | Tube Formation (Qualitative/Quantitative) | Reference |
| 5,6-EET | Pulmonary Murine Endothelial Cells | 1 µM | Potent induction of capillary-like structures | [2][4] |
| 8,9-EET | Pulmonary Murine Endothelial Cells | 1 µM | Potent induction of capillary-like structures | [2][4] |
| 11,12-EET | Pulmonary Murine Endothelial Cells | 1 µM | No significant effect | [3] |
| 14,15-EET | Pulmonary Murine Endothelial Cells | 1 µM | No significant effect | [3] |
Note: Similar to cell migration, 5,6-EET and 8,9-EET are the primary EET regioisomers that stimulate the formation of capillary-like networks in vitro.[4]
| Table 4: In Vivo Angiogenesis (Matrigel Plug Assay) | ||||
| EET Regioisomer | Animal Model | Concentration | Increase in Vessel Density (vs. Vehicle) | Reference |
| 5,6-EET | Mouse | 50 µM | Significant increase | [3][4] |
| 8,9-EET | Mouse | 50 µM | Significant increase | [3][4] |
Note: In vivo studies confirm the potent angiogenic activity of 5,6-EET and 8,9-EET, demonstrating their ability to induce de novo vascularization.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from standard BrdU assay kits.[5][6]
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in their complete growth medium and incubate overnight.
-
Starvation: Replace the medium with serum-free or low-serum (0.5% FBS) medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase.
-
Treatment: Add fresh serum-free medium containing the different EET regioisomers (e.g., 1 µM) or vehicle control.
-
BrdU Labeling: After the desired treatment duration (e.g., 24 hours), add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA by adding a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer and add a BrdU-specific antibody conjugated to a detection enzyme (e.g., peroxidase). Incubate for 1-2 hours at room temperature.
-
Substrate Addition: After washing, add the enzyme substrate (e.g., TMB) and incubate until color development is sufficient.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
Endothelial Cell Migration Assay (Scratch Wound Assay)
This protocol is a standard method for assessing cell migration.[7][8][9][10]
-
Cell Seeding: Seed endothelial cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Starvation: Once confluent, replace the growth medium with serum-free or low-serum medium and incubate for 24 hours.
-
Scratch Creation: Create a uniform "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh serum-free medium containing the different EET regioisomers or vehicle control.
-
Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Mark the position of the images for subsequent time points.
-
Incubation and Monitoring: Incubate the plate and capture images of the same wound areas at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound width.
Endothelial Cell Tube Formation Assay
This is a widely used in vitro angiogenesis assay.[1][11][12][13][14]
-
Matrigel Coating: Thaw Matrigel on ice and pipette 50-100 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest endothelial cells and resuspend them in serum-free medium containing the different EET regioisomers or vehicle control at a density of 1-2 x 10^5 cells/mL.
-
Cell Seeding: Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Monitor the formation of capillary-like structures (tubes) at different time points using a phase-contrast microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
Signaling Pathways in EET-Mediated Angiogenesis
The angiogenic effects of EET regioisomers are mediated through distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: EET regioisomer-specific signaling pathways in endothelial cell proliferation.
Caption: Signaling pathways for 5,6-EET and 8,9-EET in cell migration and tube formation.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key in vitro angiogenesis assays.
Caption: Workflow for the BrdU-based cell proliferation assay.
Caption: Workflow for the scratch wound healing cell migration assay.
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Conclusion
The available evidence strongly indicates that while all EET regioisomers are pro-proliferative for endothelial cells, 5,6-EET and 8,9-EET are the most potent and selective inducers of the key angiogenic processes of cell migration and tube formation, both in vitro and in vivo.[3][4] The differential activation of PI3K/Akt and MAPK signaling pathways by the various regioisomers provides a basis for their distinct biological activities.[2][4] For researchers and drug development professionals, this highlights the importance of considering the specific EET regioisomer when designing therapeutic strategies targeting angiogenesis. Future studies focusing on the specific angiogenic properties of the this compound enantiomer are warranted to further refine our understanding and potential therapeutic applications of these potent lipid mediators.
References
- 1. Endothelial Tube Formation Assay [cellbiologics.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. clyte.tech [clyte.tech]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Wound healing migration assay (Scratch assay) [protocols.io]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
Enantioselective Effects of 5,6-EET on Ion Channel Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxyeicosatrienoic acid (5,6-EET), a cytochrome P450-derived metabolite of arachidonic acid, is a potent signaling lipid that modulates the activity of various ion channels, thereby influencing a range of physiological and pathophysiological processes. As a chiral molecule, 5,6-EET exists as two enantiomers: 5(S),6(R)-EET and 5(R),6(S)-EET. Emerging evidence suggests that the biological effects of EETs can be highly stereoselective. This guide provides a comparative overview of the known enantioselective effects of 5,6-EET on ion channel activity, supported by available experimental data and detailed methodologies. While direct quantitative comparisons of the enantiomers' potencies on several key ion channels are still emerging, this document synthesizes the current state of knowledge to inform future research and drug development efforts.
Data Presentation: Quantitative Comparison of 5,6-EET Enantiomer Activity
The following tables summarize the available quantitative data on the enantioselective effects of 5,6-EET on ion channel-related activities. It is important to note that for several key ion channels, data is only available for the racemic mixture of 5,6-EET.
Table 1: Enantioselective Effects of 5,6-EET on Ion Transport
| Parameter | 5(S),6(R)-EET | 5(R),6(S)-EET | Fold Difference | Tissue/Cell Type | Reference |
| Effect on Transepithelial Voltage | 2.5-fold greater depolarization | --- | 2.5 | Rabbit Cortical Collecting Duct | [1] |
Table 2: Effects of Racemic 5,6-EET on Various Ion Channels
| Ion Channel | Effect | Concentration/Potency | Cell Type | Reference |
| TRPA1 | Activation (Calcium Influx) | 100 nM (potent induction) | Cultured Dorsal Root Ganglion (DRG) Neurons | [2][3] |
| TRPV4 | Activation | EC₅₀ = 130 nM (racemic) | HEK293 cells expressing TRPV4 | [4] |
| Cardiac Sodium Channels (Nav1.5) | Inhibition | 18 ± 10% inhibition at 0.5 µM; 35 ± 5% at 1.0 µM; 49 ± 5% at 5.0 µM (racemic) | Isolated Rat Ventricular Myocytes | [5] |
| Large-Conductance Ca²⁺-activated K⁺ (BKCa) Channels | Activation | Increased open state probability at < 156 nM (racemic) | Pig Coronary Artery Endothelial Cells | [6][7] |
Note: The lack of enantiomer-specific data for TRPA1, TRPV4, and cardiac sodium channels represents a significant knowledge gap and a key area for future investigation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known signaling pathway of 5,6-EET and a proposed experimental workflow for comparing its enantiomers.
Caption: Signaling pathway of racemic 5,6-EET.
References
- 1. 5,6-EET inhibits ion transport in collecting duct by stimulating endogenous prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-EET is released upon neuronal activity and induces mechanical pain hypersensitivity via TRPA1 on central afferent terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing use-dependent inhibition of the cardiac Na(+/-) current (I(Na)) in the PatchXpress automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Purity of Synthesized 5R(6S)-EET
For researchers, scientists, and drug development professionals, establishing the purity of synthesized bioactive lipids is a critical step to ensure data integrity and reproducibility. This guide provides a comparative overview of analytical techniques for confirming the purity of 5R(6S)-epoxyeicosatrienoic acid (5R(6S)-EET), a significant signaling molecule. We present experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.
Introduction to 5,6-EET and the Importance of Purity
5,6-EET is a regioisomer of epoxyeicosatrienoic acid, produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] It is a potent signaling molecule involved in various physiological processes, including regulation of vascular tone and inflammation.[2][3] The biological activity of EETs is often stereospecific, making the confirmation of the specific enantiomer, this compound, and its overall purity paramount.
A significant challenge in working with 5,6-EET is its inherent instability. In aqueous solutions, it can readily degrade to its corresponding vicinal diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DiHET), and can also form a δ-lactone.[4][5] Therefore, any purity analysis must not only quantify the parent compound but also identify and quantify these potential degradation products and any byproducts from the synthesis process.
Comparative Analysis of Purity Confirmation Methods
The choice of analytical technique for purity assessment depends on the specific requirements of the study, including the need for chiral separation, sensitivity, and throughput. The following table summarizes the key features of the most common methods.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages | Typical Purity Levels Detected |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity. | Quantitative purity based on peak area relative to a standard. | Widely available, robust, good for quantifying major components. | Limited sensitivity for trace impurities, does not provide structural information, not suitable for chiral separation without a chiral stationary phase. | >95% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by boiling point, followed by mass-based detection. | Quantitative purity, structural information from fragmentation patterns, high sensitivity. | High sensitivity and specificity, provides molecular weight and fragmentation data for impurity identification. | Requires derivatization, not suitable for thermally labile compounds, does not inherently separate enantiomers. | >98% |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by polarity followed by two stages of mass analysis. | High sensitivity and selectivity for quantification, structural confirmation. | Excellent for complex mixtures, can detect and quantify trace impurities, can be coupled with chiral chromatography. | Higher cost and complexity compared to HPLC-UV. | >99% |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation of enantiomers using a chiral stationary phase. | Enantiomeric excess (e.e.) or enantiomeric ratio (e.r.). | Essential for confirming the stereochemical purity of this compound. | Requires specialized and often expensive columns, method development can be challenging. | Enantiomeric excess up to >99% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Structural elucidation, confirmation of the overall structure, can be used for quantitative analysis (qNMR). | Provides detailed structural information, non-destructive. | Lower sensitivity compared to mass spectrometry techniques, not ideal for trace impurity detection. | >95% for major components |
Experimental Protocols
Reversed-Phase HPLC-UV for General Purity Assessment
This method is suitable for a preliminary assessment of the purity of the synthesized 5,6-EET and for monitoring its degradation to 5,6-DiHET.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid. For example, starting with 40% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 205 nm.
-
Sample Preparation: Dissolve the synthesized 5,6-EET in ethanol or acetonitrile to a concentration of approximately 1 mg/mL. Inject 10-20 µL.
-
Standard Comparison: A commercially available analytical standard of 5,6-EET and 5,6-DiHET should be run to determine their respective retention times. Purity is calculated based on the relative peak area of 5,6-EET compared to all other observed peaks.
GC-MS for Sensitive Purity Analysis and Impurity Identification
GC-MS offers high sensitivity and provides structural information about potential impurities. Derivatization is necessary to make the EETs volatile.
-
Derivatization: Convert the carboxylic acid group to a more volatile ester, such as a pentafluorobenzyl (PFB) ester. This can be achieved by reacting the sample with PFB bromide in the presence of a base like diisopropylethylamine.[6]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to elute the derivatized compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The fragmentation pattern can be compared to libraries or known spectra of EETs and related compounds.
-
Internal Standard: For quantitative analysis, a deuterated internal standard such as (±)5(6)-EET-d11 is recommended.[7][8]
Table of Expected Mass Fragments for Derivatized 5,6-EET:
| Fragment | Description | m/z (mass-to-charge ratio) |
| [M-PFB]⁻ | Loss of the pentafluorobenzyl group (in negative chemical ionization) | 319 |
| Characteristic Fragments | Cleavage at the epoxide ring and along the fatty acid chain | Varies, but key fragments can help identify the epoxy position. |
Chiral HPLC for Enantiomeric Purity
Confirming the enantiomeric purity of this compound is crucial. This requires a chiral stationary phase (CSP).
-
Chiral Column: Polysaccharide-based columns such as those with cellulose or amylose derivatives (e.g., Chiralcel OD or Chiralpak AD) are commonly used for separating EET enantiomers.[9]
-
Mobile Phase: Typically a normal-phase solvent system such as a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized for the specific column and enantiomers.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV at 205 nm or coupled to a mass spectrometer for enhanced sensitivity and specificity.
-
Standard Comparison: Racemic 5,6-EET and, if available, an analytical standard of the desired this compound enantiomer should be injected to determine the elution order and resolution. Enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Visualizing the Workflow and Biological Context
To further aid in understanding the process of purity confirmation and the biological relevance of 5,6-EET, the following diagrams are provided.
Caption: Workflow for the synthesis, purification, and purity confirmation of this compound.
Caption: Simplified signaling pathway of 5,6-EET biosynthesis and metabolism.
Caption: Logical guide for selecting an analytical method based on the research question.
Conclusion
Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. A combination of chromatographic and spectrometric techniques is essential for a comprehensive evaluation of both chemical and stereochemical purity. By employing the methods and protocols outlined in this guide, researchers can ensure the quality of their synthesized this compound, leading to more reliable and reproducible experimental outcomes. The use of certified analytical standards for comparison is strongly recommended to validate the identity and purity of the synthesized compound.
References
- 1. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Stereospecific synthesis and mass spectrometry of 5,6-trans-epoxy-8Z,11Z,14Z-eicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Anti-EET Antibody Cross-Reactivity with 5(R),6(S)-EET
For researchers in pharmacology, biochemistry, and drug development, the accurate detection and quantification of epoxyeicosatrienoic acids (EETs) are paramount. These lipid signaling molecules, derived from arachidonic acid, play crucial roles in regulating inflammation, vascular tone, and angiogenesis.[1][2] This guide provides a comparative analysis of the cross-reactivity of antibodies targeting EETs, with a specific focus on the 5,6-EET regioisomer and its 5(R),6(S) stereoisomer. Understanding antibody specificity is critical for the reliable interpretation of experimental results in studies investigating the physiological and pathological roles of these eicosanoids.
Quantitative Comparison of Antibody Cross-Reactivity
The cross-reactivity of an antibody defines its ability to bind to molecules other than its target antigen. In the context of EETs, where several structurally similar regioisomers exist (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), high specificity is essential for accurate quantification.[3] The following table summarizes hypothetical cross-reactivity data for a monoclonal antibody raised against 5,6-EET, determined by competitive enzyme-linked immunosorbent assay (ELISA).
| Analyte | Chemical Structure | Percent Cross-Reactivity (%) |
| 5,6-EET | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | 100 |
| 5(R),6(S)-EET | 5(R),6(S)-epoxy-8Z,11Z,14Z-eicosatrienoic acid | 95 |
| 8,9-EET | 8,9-epoxy-5Z,11Z,14Z-eicosatrienoic acid | 15 |
| 11,12-EET | 11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid | 5 |
| 14,15-EET | 14,15-epoxy-5Z,8Z,11Z-eicosatrienoic acid | <1 |
| Arachidonic Acid | 5Z,8Z,11Z,14Z-eicosatetraenoic acid | <0.1 |
| 5,6-DHET | 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid | <0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the concept of antibody cross-reactivity. Actual experimental results may vary between different antibody clones and assay conditions.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The determination of antibody cross-reactivity is commonly performed using a competitive ELISA. This method measures the ability of a competing analyte to inhibit the binding of the primary antibody to its target antigen coated on a microplate.
Materials:
-
High-binding 96-well microplate
-
Capture antigen (e.g., 5,6-EET conjugated to a carrier protein)
-
Anti-5,6-EET primary antibody
-
Competing analytes (5,6-EET, 5(R),6(S)-EET, other EET regioisomers, arachidonic acid, DHETs)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the capture antigen to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL of the diluted antigen to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate four times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction: Prepare serial dilutions of the competing analytes. In separate tubes, pre-incubate a fixed concentration of the anti-5,6-EET primary antibody with each dilution of the competing analytes for 1 hour at room temperature.
-
Incubation: Add 100 µL of the antibody/analyte mixtures to the corresponding wells of the coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the competing analyte. The cross-reactivity is determined by comparing the concentration of the competing analyte required to cause 50% inhibition (IC50) to the IC50 of the target antigen (5,6-EET).
Visualizing Pathways and Protocols
To better understand the biological context and experimental design, the following diagrams illustrate the EET signaling pathway and the competitive ELISA workflow.
Caption: Simplified signaling pathway of Epoxyeicosatrienoic Acids (EETs).
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Conclusion
The specificity of antibodies used in immunoassays is a critical factor that can significantly impact the accuracy and reliability of experimental data. As demonstrated, while an antibody may be raised against a specific EET regioisomer, it can exhibit varying degrees of cross-reactivity with other structurally related molecules. Therefore, it is imperative for researchers to thoroughly characterize the cross-reactivity profile of their antibodies to ensure the validity of their findings. This guide underscores the importance of such validation and provides a framework for assessing the cross-reactivity of EET antibodies, ultimately contributing to more robust and reproducible research in the field of eicosanoid signaling.
References
A Comparative Guide to the In Vitro and In Vivo Effects of 5R(6S)-EET
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of 5R(6S)-epoxyeicosatrienoic acid (5R(6S)-EET), a significant cytochrome P450 metabolite of arachidonic acid. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to support further research and drug development.
Summary of Biological Activities
5,6-EET, as a member of the epoxyeicosatrienoic acid family, exhibits a range of biological activities, with a notable impact on the cardiovascular system. It is a potent inducer of endothelial cell proliferation and angiogenesis, both in laboratory settings and in living organisms.[1][2] Furthermore, it demonstrates complex vasoactive properties, including vasodilation in some vascular beds.[3][4] The biological effects of 5,6-EET are often mediated through the activation of specific ion channels and intracellular signaling cascades.
Quantitative Comparison of In Vitro and In Vivo Effects
The following tables summarize the quantitative data available for the effects of 5,6-EET. It is important to note that much of the existing research has been conducted using a racemic mixture of 5,6-EET, and data specific to the this compound enantiomer is limited.
Table 1: In Vitro Effects of 5,6-EET
| Parameter | Cell/Tissue Type | Effect | Concentration/EC₅₀ | Reference |
| Cell Proliferation | Pulmonary Murine Endothelial Cells | Increased proliferation (greatest effect among EETs) | Not Specified | [1][2] |
| Cell Migration | Pulmonary Murine Endothelial Cells | Increased migration | Not Specified | [1][2] |
| Capillary Tube Formation | Pulmonary Murine Endothelial Cells | Increased formation | Not Specified | [1][2] |
| Vasodilation | Bovine Coronary Arteries | Relaxation | ~1 µM (racemic 5,6-EET) | [4] |
| Vasoconstriction | Rabbit Intralobar Pulmonary Arteries | Contraction | 0.3-10 µM (racemic 5,6-EET) | [5] |
Table 2: In Vivo Effects of 5,6-EET
| Parameter | Animal Model | Effect | Dosage | Reference |
| Angiogenesis | Mouse (subcutaneous sponge model) | Increased vessel density | 50 µM injected every other day | [2] |
| Inflammation | Mouse (LPS-induced endotoxemia) | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) | Not Specified (sEH inhibitors used to increase endogenous EETs) | [6][7] |
Key Signaling Pathways
This compound exerts its effects through the activation of several key signaling pathways. A primary mechanism involves the activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel in endothelial cells. This activation leads to an influx of calcium ions (Ca²⁺), initiating a cascade of downstream events.
Endothelial Cell Proliferation and Angiogenesis
The pro-angiogenic effects of 5,6-EET are mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.[1][8]
Figure 1: Signaling pathway for this compound-induced angiogenesis.
Vasodilation via TRPV4 Activation
In endothelial cells, 5,6-EET activates TRPV4 channels, leading to calcium influx. This increase in intracellular calcium can stimulate endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator. Additionally, it can lead to the opening of calcium-activated potassium channels (KCa), causing hyperpolarization of the endothelial cell, which can be transmitted to the adjacent smooth muscle cells, resulting in relaxation.[9][10][11][12]
Figure 2: this compound-mediated vasodilation via TRPV4 activation.
Experimental Protocols
In Vitro: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Workflow:
Figure 3: Workflow for the endothelial cell tube formation assay.
Detailed Methodology:
-
Coating: Thaw Matrigel on ice and pipette into wells of a multi-well plate.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in media containing the desired concentration of this compound or vehicle control. Seed the cells onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification: Observe the formation of capillary-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops.
In Vivo: Matrigel Plug Angiogenesis Assay
This assay evaluates the pro-angiogenic effects of a substance in a living organism.
Workflow:
Figure 4: Workflow for the Matrigel plug angiogenesis assay.
Detailed Methodology:
-
Preparation: On ice, mix liquid Matrigel with this compound at the desired concentration. A pro-angiogenic factor like basic fibroblast growth factor (bFGF) can be included as a positive control.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of immunocompromised mice. The Matrigel will form a solid plug at body temperature.
-
Incubation: Allow the plug to be vascularized by the host's circulatory system for a period of 7 to 21 days.
-
Excision and Analysis: Excise the Matrigel plugs. Angiogenesis can be quantified by measuring the hemoglobin content within the plug (an indicator of red blood cell infiltration) or by histological analysis of the plug to visualize and count the number of new blood vessels.[13][14][15][16]
Conclusion and Future Directions
The available evidence strongly suggests that 5,6-EET is a biologically active lipid mediator with significant pro-angiogenic and vasoactive effects. However, a critical gap in the current understanding is the lack of comprehensive data specifically for the this compound enantiomer. Future research should focus on elucidating the distinct pharmacological profiles of the individual 5,6-EET enantiomers to enable a more precise evaluation of their therapeutic potential. Such studies will be invaluable for the development of targeted therapies for cardiovascular diseases and other conditions where angiogenesis and vascular function play a critical role.
References
- 1. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids and endothelium-dependent responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-EET-induced contraction of intralobar pulmonary arteries depends on the activation of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transient Receptor Potential Channels and Endothelial Cell Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Vascular Network Forming Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5R(6S)-EET: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 5R(6S)-Epoxyeicosatrienoic acid (5R(6S)-EET) must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this signaling molecule.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent skin and eye contact, and inhalation.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Work in a well-ventilated area, preferably a fume hood. |
II. Waste Identification and Segregation
Proper identification and segregation of this compound waste is the first step in the disposal process. This prevents accidental mixing with incompatible chemicals and ensures the waste is routed to the correct disposal stream.
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and other disposable materials in a designated, sealed container.
-
Liquid Waste: Solutions of this compound, typically in organic solvents like ethanol or acetonitrile, should be collected in a separate, clearly labeled hazardous waste container for flammable liquids. Do not mix with aqueous or halogenated waste streams.
-
Contaminated Sharps: Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.
III. Step-by-Step Disposal Protocol
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid for collecting this compound waste. The container should be in good condition and appropriate for the type of waste (solid or liquid).
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "5R(6S)-Epoxyeicosatrienoic acid"
-
The primary hazard(s) (e.g., "Flammable Liquid" for solutions)
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation and under the control of the laboratory personnel. Ensure the container remains closed except when adding waste.
-
Arrange for Pickup: Once the container is full, or if the accumulation time limit set by your institution is reached, arrange for a waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.
IV. Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area if necessary and alert your supervisor and EHS department.
-
Small Spills: For a small spill, and if you are trained to do so, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a sealed container for disposal as hazardous waste.
-
Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team.
V. Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for experiments involving this compound and the logical decision-making process for its proper disposal.
Caption: General experimental workflow and waste generation for this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling 5R(6S)-EET
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent signaling molecules like 5R(6S)-Epoxyeicosatrienoic acid (5R(6S)-EET). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and build a foundation of trust in your laboratory's safety culture.
This compound is an oxylipin, a metabolite of arachidonic acid formed by cytochrome P450 enzymes.[1][2] Like other epoxyeicosatrienoic acids (EETs), it is a lipid signaling molecule involved in various physiological processes.[3] Due to its biological activity and potential chemical hazards, proper handling is crucial. A specific Safety Data Sheet (SDS) should always be consulted, but the following guidelines provide a comprehensive framework for safe laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar lipid compounds and general laboratory safety protocols.[4]
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes & Face | Safety Goggles or Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield worn over goggles is necessary when there is a significant risk of splashes, such as during the preparation of stock solutions or transfers of larger volumes.[4][5] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are standard for incidental contact. For prolonged handling or when working with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[4][6] |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended, particularly when working with flammable solvents. Ensure the coat is fully buttoned to provide maximum coverage.[4][7] |
| Respiratory | Fume Hood or Respirator | All handling of the neat compound or volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is unavailable or insufficient, a NIOSH-approved respirator may be required after a formal risk assessment.[4] |
| Feet | Closed-Toed Shoes | Sandals, open-toed shoes, and shoes with woven uppers are not permitted in the laboratory due to the risk of chemical spills.[5] |
Operational Plan: From Receipt to Experiment
A standardized workflow ensures consistency and safety when handling this compound.
-
Receiving and Storage : Upon receipt, immediately transfer the compound to the recommended storage temperature, typically -80°C, to prevent degradation.[8] Keep it in the original, tightly sealed container.
-
Preparation of Stock Solutions :
-
All work with the neat compound or concentrated solutions must be performed in a chemical fume hood.[4]
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use appropriate solvents as recommended by the supplier. Eicosanoids are often soluble in organic solvents like ethanol, methanol, or dimethylformamide (DMF).[4]
-
Utilize calibrated pipettes and volumetric flasks for accurate measurements.
-
Clearly label the stock solution with the compound name, concentration, solvent, and preparation date.
-
-
Experimental Use :
-
Continue to work in a fume hood when diluting stock solutions to working concentrations.
-
Ensure all glassware and equipment are clean and dry to prevent contamination.
-
Keep containers sealed when not in use to minimize evaporation and potential exposure.[4]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Segregate waste containing this compound from other laboratory waste. This includes unused solutions, contaminated gloves, pipette tips, and vials.
-
Chemical Waste Containers : Use clearly labeled, leak-proof containers designated for chemical waste.
-
Follow Institutional Guidelines : Adhere to your institution's specific protocols for hazardous waste disposal. Consult your Environmental Health and Safety (EHS) department for detailed procedures. Do not pour chemical waste down the drain.[9]
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.
Caption: A flowchart outlining the safe handling procedures for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. proteogenix.science [proteogenix.science]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
